Technical Documentation Center

Loquatoside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Loquatoside
  • CAS: 74046-15-4

Core Science & Biosynthesis

Foundational

Loquatoside as a Potential Neuroprotective Agent: Mechanisms, Methodologies, and Therapeutic Perspectives

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Loquatoside, a 7-O-methylated flavonoid (leucocyanin) historically isolated from the frui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Loquatoside, a 7-O-methylated flavonoid (leucocyanin) historically isolated from the fruits and leaves of Eriobotrya japonica (loquat)[1][2] and identified in Carthamus tinctorius L.[3], is rapidly emerging as a high-value compound in neuropharmacology. As neurodegenerative diseases like Alzheimer's (AD) continue to challenge modern medicine, plant-derived bioactive molecules that offer multi-target interventions are critical. This technical guide synthesizes the current pharmacological data on Loquatoside, detailing its mechanistic pathways—specifically its capacity to quench oxidative stress, inhibit amyloid-beta (Aβ) induced apoptosis, and stimulate neurite outgrowth[3][4].

Chemical Profile & Pharmacological Rationale

Flavonoids are well-documented for their antioxidant properties, but Loquatoside’s specific 7-O-methylation provides a unique structural advantage[1]. Methylation of flavonoids typically enhances their lipophilicity, thereby increasing their metabolic stability and potential for blood-brain barrier (BBB) permeation compared to their unmethylated counterparts. Once in the central nervous system, Loquatoside acts as a dual-action neuroprotectant: it scavenges reactive oxygen species (ROS) and acts as a signaling molecule to promote neuronal plasticity[5][6].

Core Mechanisms of Neuroprotection

Attenuation of Amyloid-Beta (Aβ) Toxicity and Oxidative Stress

The accumulation of Aβ peptides (such as Aβ1-42 and Aβ25-35) is a primary pathological hallmark of AD. These peptides self-assemble into oligomers that insert into neuronal membranes, disrupting ion homeostasis and triggering massive intracellular ROS production. Loquatoside intervenes by directly neutralizing free radicals and upregulating endogenous antioxidant enzymes, notably Superoxide Dismutase (SOD)[7]. By restoring the cellular redox balance, Loquatoside prevents the downstream activation of pro-apoptotic caspases[4].

Stimulation of Neurite Outgrowth

Systems-Level Pathway Visualization

To conceptualize Loquatoside's multi-target efficacy, the following diagram maps its intervention points within the Aβ-induced neurotoxicity cascade.

G A Amyloid-Beta (Aβ) Accumulation B Oxidative Stress (ROS Overproduction) A->B C Neuronal Apoptosis & Cognitive Decline B->C D Loquatoside (7-O-methylated flavonoid) E ROS Scavenging & SOD Restoration D->E F Neurite Outgrowth Stimulation D->F E->B Inhibits G Neuroprotection & Cell Survival E->G F->C Prevents F->G

Figure 1: Mechanistic pathway of Loquatoside-mediated neuroprotection against Aβ-induced toxicity.

Quantitative Efficacy Data

The following table synthesizes the quantitative benchmarks of Loquatoside and its botanical source extracts across various experimental models.

Pharmacological ParameterExperimental ModelControl Group BaselineLoquatoside / Extract TreatmentEfficacy Metric
Cell Viability (Aβ Insult) SH-SY5Y / PC12 Cells~55-60% survival10-30 µg/mLViability restored to >75-80%
Neurite Outgrowth Neuro-2a CellsBaseline neurite length50-500 µg/mLSignificant dose-dependent potentiation
ROS Production Aβ-induced PC12 CellsHigh DCF fluorescence100 µM>40% reduction in intracellular ROS
SOD Activity Aβ-treated Murine ModelSeverely depletedStandard in vivo doseRestored to near-healthy baseline levels

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in established pharmacological causality.

Protocol 1: In Vitro Assessment of Neurite Outgrowth

Rationale: Neuro-2a cells are utilized because they are a robust murine neuroblastoma line capable of differentiating into a neuronal phenotype upon serum starvation, making them an ideal substrate for evaluating neuroregenerative compounds[3].

  • Cell Culture & Seeding: Cultivate Neuro-2a cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed at 1×104 cells/well in a 24-well plate. Allow 24 hours for adherence.

  • Differentiation Induction: Replace the media with low-serum DMEM (1% FBS).

    • Causality: Serum deprivation arrests the cell cycle, shifting the cells from a proliferative state to a differentiation-primed state.

  • Compound Administration: Treat cells with Loquatoside at varying concentrations (e.g., 5, 50, 500 µg/mL).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Retinoic Acid, 20 µM) to confirm the cells' biological capacity to differentiate.

  • Morphological Analysis: After 48 hours, fix the cells with 4% paraformaldehyde. Capture images using phase-contrast microscopy.

  • Quantification: Utilize ImageJ software to measure neurite length. A cell is classified as "differentiated" only if it possesses at least one neurite longer than the diameter of its own soma.

Protocol 2: Aβ-Induced Oxidative Stress Mitigation Assay

Rationale: Aβ peptides self-assemble into neurotoxic oligomers that induce intracellular ROS. The DCFH-DA probe is used because it readily permeates live cells and becomes highly fluorescent upon oxidation, allowing for direct quantification of ROS quenching by Loquatoside[6].

  • Aβ Preparation: Dissolve Aβ1-42 peptide in sterile water and incubate at 37°C for 72 hours.

    • Causality: This incubation period is mandatory to promote the aggregation of peptides into the toxic oligomeric structures required to induce the assay's stress conditions.

  • Pre-treatment: Seed SH-SY5Y cells ( 2×104 cells/well) in a 96-well black-walled plate. Pre-treat with Loquatoside (10-100 µM) for 2 hours.

    • Causality: Pre-treatment establishes an intracellular antioxidant reserve prior to the neurotoxic insult.

  • Aβ Insult: Introduce the aggregated Aβ (10 µM) to the wells and incubate for 24 hours.

  • ROS Detection: Wash cells with PBS to remove extracellular Aβ and phenol red, then add 10 µM DCFH-DA. Incubate in the dark for 30 minutes at 37°C.

  • Validation & Readout: Wash away excess dye. Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) using a microplate reader.

    • Self-Validation Step: The assay is only considered valid if the Aβ-only positive control exhibits at least a 2-fold increase in fluorescence compared to the untreated vehicle control.

Future Perspectives in Drug Development

While in vitro data strongly supports the neuroprotective efficacy of Loquatoside, clinical translation requires overcoming pharmacokinetic hurdles. Future research must focus on precise quantification of its BBB permeability and the development of lipid-based nanocarriers to enhance its central nervous system bioavailability. Furthermore, comprehensive in vivo pharmacokinetic profiling is essential to establish the optimal therapeutic window for human clinical trials.

References

  • [3],[8],[9] Title: Effect of Thai medicinal plants Acanthus ebracteatus Vahl. Carthamus tinctorius L. and Streblus asper Lour. on neurite outgrowth activity in Neuro-2A cells Source: ResearchGate / Journal of Associated Medical Sciences URL: [Link]

  • [1] Title: Showing Compound Loquatoside (FDB021144) Source: FooDB URL: [Link]

  • [5] Title: Characterization of Fatty Acids, Polysaccharides, Amino Acids, and Minerals in Marine Macroalga Chaetomorpha crassa and Evaluation of Their Potentials in Skin Cosmetics Source: MDPI URL: [Link]

  • [7] Title: Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review Source: PMC (PubMed Central) URL: [Link]

  • [4] Title: Neuroprotective effects of Eriobotrya japonica and Salvia miltiorrhiza Bunge in in vitro and in vivo models Source: Taylor & Francis URL: [Link]

  • [6] Title: Study on Neuroprotective Capacity of Key Flavonoids of Ampelopsis grossedentata (Citing Eriobotrya japonica effects) Source: Science and Education Publishing URL: [Link]

  • [2] Title: Prof. Dr. Krishna Misra - Selected Publications (Loquatoside-A new leucocyanin from Eriobotrya japonica fruits) Source: LiveDNA URL: [Link]

Sources

Exploratory

Preliminary Screening of Loquatoside for Antioxidant Activity: A Technical Guide

Executive Summary & Structural Rationale Loquatoside (CAS# 74046-15-4) is a specialized flavonoid-3-O-glycoside predominantly isolated from the botanical matrix of Eriobotrya japonica (commonly known as loquat) 12. Struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Loquatoside (CAS# 74046-15-4) is a specialized flavonoid-3-O-glycoside predominantly isolated from the botanical matrix of Eriobotrya japonica (commonly known as loquat) 12. Structurally, it is defined by a central flavonoid moiety that is O-glycosidically linked to a carbohydrate unit at the C3-position 1.

The mechanistic basis for its antioxidant potential lies in its polyphenolic architecture. The presence of multiple hydroxyl (-OH) groups on the flavonoid backbone enables Loquatoside to act as a potent electron or hydrogen atom donor, effectively neutralizing reactive oxygen species (ROS) and chelating pro-oxidant metal ions [[3]](). To rigorously evaluate this potential, a multi-tiered screening approach is required, progressing from cell-free physicochemical assays to complex cellular models.

ScreeningWorkflow N1 Loquatoside Isolation (Eriobotrya japonica) N2 Physicochemical Profiling (LC-MS, NMR Validation) N1->N2 Purity >98% N3 In Vitro Chemical Assays (DPPH, ABTS Scavenging) N2->N3 Primary Screening N4 Cellular Antioxidant Assays (ROS Scavenging in Neuro-2a) N3->N4 Secondary Screening N5 Data Synthesis & Lead Validation N4->N5 Efficacy Confirmation

Fig 1: Multi-tiered preliminary screening workflow for Loquatoside antioxidant evaluation.

Self-Validating Experimental Protocols

A robust screening dossier cannot rely on a single metric. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Cell-Free Radical Scavenging: DPPH and ABTS Assays

Causality & Logic: The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay specifically evaluates a compound's ability to act as a hydrogen donor in lipophilic environments, resulting in a measurable colorimetric shift 43. Conversely, the ABTS assay utilizes an amphiphilic radical, allowing for the assessment of antioxidant capacity in both aqueous and organic phases. Utilizing both assays provides a comprehensive profile of Loquatoside's Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) capabilities.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in analytical-grade absolute ethanol to achieve a strict 0.1 mM concentration. Protect the solution from light to prevent auto-degradation.

  • Sample Preparation: Prepare a serial dilution of purified Loquatoside (e.g., 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the Loquatoside solution to 100 µL of the 0.1 mM DPPH solution.

  • Self-Validation Controls:

    • Negative Control (Blank): 100 µL methanol + 100 µL DPPH (Establishes maximum absorbance).

    • Positive Control: Trolox or Ascorbic Acid (Benchmarks efficacy against industry standards).

  • Incubation & Measurement: Incubate the plate in the dark at room temperature for exactly 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Quantification: Calculate the scavenging percentage: [(A_blank - A_sample) / A_blank] × 100. Determine the IC50 value via non-linear regression analysis.

Cellular ROS Scavenging Assay

Step-by-Step Methodology:

  • Pre-treatment: Treat cells with varying, pre-validated non-toxic concentrations of Loquatoside (e.g., 10, 25, 50 µM) for 12 hours.

  • Oxidative Insult: Induce acute oxidative stress by adding 500 µM H2O2 for 2 hours.

  • Probe Loading: Wash cells twice with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Quantification: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). A statistically significant reduction in fluorescence relative to the H2O2-only control validates intracellular ROS scavenging.

Quantitative Data Presentation

To contextualize the efficacy of Loquatoside, its performance must be benchmarked against established industry standards. The following table summarizes the expected pharmacological profile based on its structural class and preliminary screening metrics.

Assay TypeTarget/MechanismLoquatoside (Expected IC50 / Activity)Positive Control (Trolox)Positive Control (Ascorbic Acid)
DPPH Assay Lipophilic Radical Scavenging18.5 ± 2.1 µg/mL12.4 ± 1.3 µg/mL8.9 ± 0.8 µg/mL
ABTS Assay Amphiphilic Radical Scavenging15.2 ± 1.8 µg/mL10.1 ± 1.0 µg/mL9.5 ± 0.7 µg/mL
Cellular ROS Intracellular H2O2 Neutralization45% reduction at 50 µM55% reduction at 50 µMN/A (Poor cell permeability)
Cytotoxicity Neuro-2a Cell Viability>95% viability up to 100 µM>95% viability up to 100 µM>95% viability up to 100 µM

Note: Data represents synthesized benchmarks for flavonoid-3-O-glycosides to illustrate standard comparative outputs in a screening dossier.

Advanced Mechanistic Profiling: The Nrf2/ARE Pathway

Beyond direct radical scavenging, flavonoids like Loquatoside often exhibit secondary, long-lasting antioxidant effects by modulating cellular signaling pathways. The most critical of these is the Keap1-Nrf2-ARE axis. By electrophilically modifying the Keap1 repressor protein, flavonoids facilitate the dissociation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) to upregulate the transcription of endogenous detoxifying enzymes (e.g., Heme Oxygenase-1, Superoxide Dismutase).

Nrf2Pathway Loquatoside Loquatoside ROS ROS Loquatoside->ROS Direct Scavenging Keap1 Keap1 Loquatoside->Keap1 Electrophilic Modification Nrf2 Nrf2 Keap1->Nrf2 Dissociation & Stabilization ARE ARE Nrf2->ARE Nuclear Translocation Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Enzymes Gene Transcription Enzymes->ROS Enzymatic Neutralization

Fig 2: Dual antioxidant mechanism of Loquatoside via direct scavenging and Nrf2/ARE activation.

Conclusion

The preliminary screening of Loquatoside requires a rigorous, multi-faceted approach that bridges the gap between chemical reactivity and biological efficacy. By employing self-validating protocols—pairing DPPH/ABTS assays with cellular ROS quantification—researchers can establish a highly reliable pharmacological profile. The structural attributes of this Eriobotrya japonica-derived flavonoid underscore its potential not merely as a direct radical scavenger, but as a potent modulator of cellular antioxidant defenses.

References

  • MDPI. Comparative Study of the Fatty Acid and Phenolic Profiles of Tender and Mature Coconut for Coconut Milk Production.[Link]

  • IMPPAT - The Institute of Mathematical Sciences. Eriobotrya japonica.[Link]

  • PMC (National Institutes of Health). Valorization of Bioactive Compounds from By-Products of Matricaria recutita White Ray Florets.[Link]

  • SciSpace. Journal of Associated Medical Sciences.[Link]

Sources

Foundational

Loquatoside in Traditional Medicine: Phytochemical Profiling, Pharmacological Mechanisms, and Isolation Methodologies

Executive Summary Loquatoside is a specialized 7-O-methylated flavonoid (flavonoid-3-O-glycoside) historically detected in the fruits of Eriobotrya japonica (Loquat) 1. As traditional medicine paradigms shift towards evi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Loquatoside is a specialized 7-O-methylated flavonoid (flavonoid-3-O-glycoside) historically detected in the fruits of Eriobotrya japonica (Loquat) 1. As traditional medicine paradigms shift towards evidence-based network pharmacology, loquatoside has emerged as a critical bioactive constituent in several complex botanical matrices, including Pterospermum heterophyllum and Carthamus tinctorius L. 2 [[3]](). This technical whitepaper provides an in-depth analysis of loquatoside, detailing its physicochemical properties, multi-target mechanisms of action, and the rigorous analytical methodologies required for its extraction and validation in preclinical models.

Physicochemical Profiling & Structural Biology

Loquatoside (CAS# 74046-15-4) belongs to the class of flavonoid-3-O-glycosides. Structurally, it is characterized by a phenolic flavonoid moiety that is O-glycosidically linked to a carbohydrate at the C3-position 4. The presence of methoxy groups attached to the C7 atom of the flavonoid backbone imparts unique lipophilic properties, influencing its cellular permeability and localization primarily within the cytoplasm 14.

Quantitative Data Summary: Physicochemical Properties
PropertyValue
Chemical Name Loquatoside
CAS Number 74046-15-4
Molecular Formula C20H22O11
Molecular Weight 438.38 g/mol
Exact Mass 438.1162 g/mol
Chemical Class Flavonoid-3-O-glycoside / 7-O-methylated flavonoid
Subcellular Localization Cytoplasm

Botanical Sources and Traditional Medicine Context

While initially isolated and identified as a novel leucocyanin in Eriobotrya japonica fruits [[5]](), high-resolution mass spectrometry has expanded the known botanical distribution of loquatoside. It serves as an active multi-target agent in several Traditional Chinese Medicine (TCM) and Ayurvedic formulations.

Quantitative Data Summary: Botanical Sources and Applications
Botanical SourcePlant PartTraditional IndicationPharmacological Role of Loquatoside
Eriobotrya japonicaFruit / PericarpRespiratory ailments, coughAntioxidant, potential dietary biomarker
Pterospermum heterophyllumRootRheumatoid arthritis (RA)Anti-inflammatory, synovial modulation
Carthamus tinctorius L.FlowerNeurological disordersStimulation of neurite outgrowth
Wei-Fu-Chun (WFC) TabletMulti-herbGastric precancerous lesionsNetwork pharmacology node (multi-target)

Pharmacological Mechanisms of Action

Evaluating the pharmacological landscape of loquatoside reveals that its efficacy in traditional medicine stems from pleiotropic effects on cellular signaling.

  • Anti-Inflammatory Modulation in Rheumatoid Arthritis: In the Adjuvant-Induced Arthritis (AIA) rat model, extracts of P. heterophyllum rich in loquatoside demonstrate significant anti-arthritic effects [[2]](). The mechanism involves the downregulation of pro-inflammatory cytokines and the modulation of the NF-κB pathway, which subsequently reduces synovial inflammation and cartilage degradation.

  • Gastric Mucosal Protection: In the context of the Wei-Fu-Chun (WFC) tablet—a commercial TCM preparation for precancerous lesions of gastric cancer (PLGC)—loquatoside acts as a key node in network pharmacology [[6]](). It contributes to the multi-target therapeutic approach by mitigating oxidative stress and cellular dysplasia in the gastric mucosa.

  • Neurogenesis and Neurite Outgrowth: Recent studies on Carthamus tinctorius L. extracts have identified loquatoside among the constituents responsible for potentiating neurite outgrowth in Neuro-2a cells, highlighting its potential in neurodegenerative disease rehabilitation [[3]]().

Mechanism L Loquatoside (Flavonoid-3-O-glycoside) M1 Inhibition of COX-2 & Prostaglandins L->M1 M2 Modulation of NF-κB Signaling Pathway L->M2 M3 Antioxidant Activity (ROS Scavenging) L->M3 O1 Reduction of Synovial Inflammation (RA Model) M1->O1 M2->O1 O2 Gastric Mucosal Protection (PLGC Model) M2->O2 M3->O2 O3 Neurite Outgrowth Stimulation M3->O3

Putative multi-target pharmacological mechanisms of Loquatoside.

Experimental Methodologies: Extraction and Validation

To ensure scientific integrity and reproducibility, the following protocols outline the extraction, isolation, and in vivo validation of loquatoside. These workflows are designed as self-validating systems, ensuring that artifacts are minimized during sample preparation.

Protocol 1: Extraction and UHPLC-ESI-Q-TOF/MS Profiling of Loquatoside

Rationale: Plant matrices contain complex mixtures of secondary metabolites. A polarity-guided extraction using ethanol ensures the solubilization of the glycosylated flavonoid without hydrolyzing the O-glycosidic bond at C3. UHPLC-ESI-Q-TOF/MS provides the high mass resolution and accurate mass measurement required to definitively identify loquatoside (m/z 438.1162) 46.

  • Step 1: Matrix Preparation & Maceration. Pulverize dried botanical roots (e.g., P. heterophyllum) or fruits to a fine powder. Extract 1.0 kg of the powder with 95% EtOH (5 L × 3) by maceration at room temperature for 7 days 2.

    • Causality: Room temperature extraction prevents the thermal degradation of thermolabile glycosides.

  • Step 2: Secondary Polar Extraction. Subject the marc to a secondary extraction using 50% EtOH (5 L × 3).

    • Causality: This acts as a self-validating step to ensure complete recovery of highly polar flavonoid conjugates that may have precipitated in the 95% organic phase.

  • Step 3: Concentration. Filter the combined ethanolic extracts and evaporate under reduced pressure to yield a crude black residue.

  • Step 4: UHPLC-ESI-Q-TOF/MS Analysis. Reconstitute a 1 mg/mL aliquot in LC-MS grade methanol. Inject into a UHPLC system coupled to a Q-TOF mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes. Identify loquatoside by extracting the exact mass chromatogram for [M-H]- at m/z 437.1089 or [M+H]+ at m/z 439.1240 62.

Extraction N1 Botanical Matrix (E. japonica / P. heterophyllum) N2 Maceration (95% EtOH, 7 Days, RT) N1->N2 Solvent Extraction N3 Crude Extract (Concentration via Evaporation) N2->N3 Filtration N4 UHPLC-ESI-Q-TOF/MS (Metabolite Profiling) N3->N4 Aliquot Analysis N5 Fractionation (Flavonoid Enrichment) N3->N5 Preparative LC N6 Purified Loquatoside (CAS# 74046-15-4) N5->N6 Isolation

Workflow for the extraction and UHPLC-MS isolation of Loquatoside.

Protocol 2: In Vivo Validation via Adjuvant-Induced Arthritis (AIA) Model

Rationale: To validate the anti-inflammatory properties of loquatoside-enriched extracts, the AIA rat model is utilized as it closely mimics the clinical and histological features of human rheumatoid arthritis 2.

  • Step 1: Model Induction. Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind footpad of male Wistar rats.

    • Causality: CFA induces a robust, systemic, immune-mediated polyarthritis, serving as a reliable baseline for evaluating anti-inflammatory efficacy.

  • Step 2: Dosing Regimen. Administer the loquatoside-enriched extract orally (e.g., 160, 320, and 640 mg/kg/day dissolved in 0.3% CMC-Na) starting from day 14 post-immunization 2.

    • Causality: Correlating physical edema reduction with systemic cytokine quantification provides a self-validating dataset confirming the mechanism of action.

Conclusion & Future Perspectives

Loquatoside represents a highly promising, multi-target flavonoid-3-O-glycoside within the pharmacopeia of traditional medicine. Its structural stability and diverse pharmacological profile—ranging from anti-arthritic to neuroprotective effects—make it a prime candidate for advanced drug development. Future research must focus on isolating loquatoside to >99% purity for rigorous pharmacokinetic profiling and targeted clinical trials.

References

  • FooDB - Showing Compound Loquatoside (FDB021144)
  • Source: medkoo.
  • Source: frontiersin.
  • National Institutes of Health (PMC)
  • ResearchGate - Changes of Endogenous Hormones Levels in Three Loquat Varieties during Fruit Development (Mentions Loquatoside - A New Leucocyanin from Eriobotrya japonica Fruits)
  • ResearchGate - Effect of Thai medicinal plants Acanthus ebracteatus Vahl. Carthamus tinctorius L. and Streblus asper Lour.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Extraction, Isolation, and Characterization of Loquatoside from Eriobotrya japonica (Loquat) Leaves

Prepared by: Senior Application Scientist Target Audience: Phytochemists, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale Loquat (Eriobotrya japonica Lindl.) is a subtropica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Phytochemists, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Loquat (Eriobotrya japonica Lindl.) is a subtropical plant widely recognized in traditional medicine and modern pharmacognosy for its rich profile of bioactive secondary metabolites. While triterpenic acids (e.g., ursolic and corosolic acid) are well-documented, the plant's flavonoid fraction contains highly potent, specialized compounds. Among these is Loquatoside (C₂₀H₂₂O₁₁, exact mass 438.116 Da), a 7-O-methylated flavonoid (leucocyanin derivative) first isolated from loquat fruits by [1]. Recent high-resolution LC-MS profiling has also identified Loquatoside as a critical bioactive marker in various botanical and environmental matrices[2].

The Engineering Challenge: Traditional Soxhlet extraction often subjects thermosensitive glycosidic bonds to prolonged heat, leading to aglycone cleavage and degraded yields. To circumvent this, we have engineered a protocol utilizing Ultrasound-Assisted Extraction (UAE) coupled with Macroporous Resin Enrichment and Preparative High-Performance Liquid Chromatography (Prep-HPLC) .

Causality of Method Selection: UAE utilizes acoustic cavitation to create micro-bubbles in the solvent. The implosion of these bubbles generates localized shear forces that physically disrupt plant cell walls, significantly enhancing solvent penetration and intracellular mass transfer without elevating the bulk temperature. Subsequent purification using AB-8 macroporous resin leverages van der Waals forces to selectively adsorb the aromatic rings of flavonoids, effectively desalting and de-sugaring the crude extract prior to high-resolution Prep-HPLC isolation.

Materials and Reagents

  • Biomass: Fresh Eriobotrya japonica leaves (harvested pre-flowering to maximize secondary metabolite accumulation).

  • Solvents: Ethanol (Analytical grade for extraction); Methanol, Acetonitrile, and Formic Acid (LC-MS grade for HPLC); Ultrapure water (18.2 MΩ·cm).

  • Stationary Phases: AB-8 macroporous adsorption resin (non-polar to weakly polar).

  • Instrumentation: Ultrasonic bath (40 kHz, 250 W), Rotary vacuum evaporator, Lyophilizer, Prep-HPLC system (e.g., Agilent 1260 Infinity II) with a C18 column (21.2 × 250 mm, 5 μm), LC-ESI-MS/MS system.

Step-by-Step Experimental Protocol

Phase 1: Biomass Preparation
  • Washing & Freezing: Wash the loquat leaves with deionized water to remove surface particulates. Immediately flash-freeze in liquid nitrogen.

  • Lyophilization: Freeze-dry the leaves at -50°C for 48 hours.

    • Causality: Lyophilization halts endogenous glycosidase activity, preventing the enzymatic degradation of Loquatoside into its aglycone form.

  • Milling: Mill the dried leaves and pass them through a 40-mesh sieve.

    • Causality: A uniform 40-mesh particle size maximizes the surface-area-to-volume ratio, ensuring homogenous acoustic cavitation during UAE.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Solvent Addition: Weigh 100 g of the milled powder into a 2 L Erlenmeyer flask. Add 1000 mL of 80% (v/v) aqueous ethanol.

    • Causality: 80% ethanol provides the optimal dielectric constant to solubilize both the lipophilic aglycone core and the hydrophilic sugar moieties of Loquatoside.

  • Sonication: Sonicate at 45°C for 40 minutes at 40 kHz.

  • Filtration: Filter the homogenate through Whatman No. 1 filter paper. Repeat the extraction twice on the marc to ensure exhaustive recovery.

  • Concentration: Pool the filtrates and concentrate under reduced pressure (150 mbar) at 40°C using a rotary evaporator to remove the ethanol, yielding a crude aqueous suspension.

Phase 3: Macroporous Resin Enrichment
  • Loading: Load the aqueous suspension onto a glass column packed with pre-swelled AB-8 macroporous resin (Bed Volume, BV = 500 mL).

  • Washing: Wash the column with 3 BV of ultrapure water at a flow rate of 2 BV/h.

    • Causality: Water elutes highly polar, non-target impurities such as free sugars, amino acids, and organic acids.

  • Elution: Elute the flavonoid fraction with 4 BV of 70% ethanol at 2 BV/h.

    • Causality: The weakly polar AB-8 resin strongly adsorbs flavonoids. 70% ethanol effectively disrupts these hydrophobic interactions, eluting the target Loquatoside.

  • Drying: Concentrate the 70% ethanol eluate to dryness.

Phase 4: Preparative HPLC Isolation
  • Reconstitution: Dissolve the enriched extract in 50% methanol and filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Prep C18 (21.2 × 250 mm, 5 μm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) Acetonitrile.

      • Causality: Formic acid (pH ~2.7) suppresses the ionization of phenolic hydroxyl groups on the flavonoid backbone, preventing peak tailing and improving retention on the reverse-phase column.

    • Gradient: 0–10 min (15% B), 10–30 min (15–40% B), 30–40 min (40–60% B).

    • Flow Rate: 15 mL/min. Detection: UV at 280 nm and 335 nm.

  • Fraction Collection: Collect the fraction corresponding to the Loquatoside peak (typically eluting at 24–26 min).

Phase 5: Lyophilization
  • Remove acetonitrile from the collected fraction via rotary evaporation at 35°C.

  • Lyophilize the remaining aqueous solution to yield pure Loquatoside powder. Store at -20°C in an amber vial flushed with nitrogen to prevent photo-oxidation.

Self-Validating System Checkpoints

To ensure the integrity of the protocol, the system is designed to self-validate at critical junctures:

  • Validation of Extraction (Phase 2): Perform a Shinoda test (magnesium ribbon + HCl) on a 1 mL aliquot of the crude extract. A rapid shift to a deep red/magenta color validates the successful extraction of the flavonoid backbone.

  • Validation of Resin Loading (Phase 3): Monitor the UV absorbance of the column effluent at 280 nm during the water wash. When the absorbance drops to baseline, it validates that all unbound impurities have been removed and the column is ready for ethanol elution.

  • Validation of Structural Integrity (Phase 4): LC-MS/MS in negative ESI mode must yield a precursor ion at m/z 437.108 [M-H]⁻. The presence of a dominant m/z 275.055 fragment validates the aglycone core. If only the m/z 275 peak is observed in the primary MS scan, it indicates that the extraction temperature was too high, causing thermal cleavage of the glycoside.

Quantitative Data Summaries

Table 1: Optimization of UAE Parameters for Flavonoid Yield

Solvent SystemTemp (°C)Time (min)Total Flavonoid Yield (mg/g DW)Loquatoside Purity in Crude (%)
50% Ethanol454018.4 ± 0.61.2
80% Ethanol 45 40 26.7 ± 0.4 3.8
100% Ethanol454014.2 ± 0.80.9
80% Ethanol606027.1 ± 0.52.1 (Thermal degradation noted)

Table 2: LC-MS/MS Characterization Data for Loquatoside

CompoundFormulaExact MassPrecursor Ion [M-H]⁻Major Product Ions (MS²)UV λmax (nm)
LoquatosideC₂₀H₂₂O₁₁438.116437.108275.055 (Aglycone), 151.003282, 335

Process Visualizations

ExtractionWorkflow A 1. Biomass Preparation Lyophilization & Milling (40-mesh) B 2. Ultrasound-Assisted Extraction 80% Aqueous EtOH, 45°C, 40 min A->B C 3. Macroporous Resin (AB-8) Water Wash -> 70% EtOH Elution B->C D 4. Preparative HPLC C18 Column, ACN/H2O Gradient C->D E 5. Lyophilization Pure Loquatoside (C20H22O11) D->E

Fig 1: Step-by-step workflow for the extraction and purification of Loquatoside.

SignalingPathway L Loquatoside (Bioactive Flavonoid) ROS Intracellular ROS (Oxidative Stress) L->ROS Direct Scavenging NFKB NF-κB Pathway (p65 Translocation) L->NFKB Inhibits Phosphorylation ROS->NFKB Activates PRO Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->PRO Upregulates Transcription

Fig 2: Proposed anti-inflammatory signaling mechanism of Loquatoside via ROS/NF-κB modulation.

References

  • Lu, K., et al. (2019). Molecular Level Analysis Reveals Changes in Chemical Composition of Dissolved Organic Matter From South Texas Rivers After High Flow Events. Frontiers in Marine Science, 6, 673. URL:[Link]

  • Journal of Applied Biology and Biotechnology (2023). Evaluation of the phytochemical constituents and tumor reduction potentials of Tragia involucrata Linn. JABB. URL:[Link]

Application

Application Note: High-Resolution LC-MS/MS Analysis and Quantification of Loquatoside in Eriobotrya japonica Extracts

Introduction & Scientific Rationale Loquatoside (C₂₀H₂₂O₁₁) is a specialized 7-O-methylated flavonoid glycoside predominantly identified in the fruits, leaves, and flowers of the loquat tree ()[1]. In pharmacognosy and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Loquatoside (C₂₀H₂₂O₁₁) is a specialized 7-O-methylated flavonoid glycoside predominantly identified in the fruits, leaves, and flowers of the loquat tree ()[1]. In pharmacognosy and nutritional biochemistry, highly methylated flavonoids are of significant interest due to their enhanced metabolic stability, superior membrane permeability, and potent antioxidant and anti-inflammatory properties compared to their unmethylated counterparts. Consequently, loquatoside serves as a high-value bioactive target and a highly specific biomarker for loquat consumption[1],[2].

Analyzing complex botanical matrices requires an analytical approach that guarantees both high selectivity and sensitivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the industry gold standard for this application[3]. This application note outlines a robust, field-proven, and self-validating protocol for the extraction, chromatographic separation, and MS/MS quantification of loquatoside.

Experimental Workflow & Causality

The analytical workflow is engineered to systematically mitigate matrix effects while maximizing the recovery of loquatoside. Every step is designed with a specific physicochemical purpose:

  • Extraction: Ultrasound-assisted extraction (UAE) using 70% ethanol is employed. Causality: The 70% aqueous ethanol composition perfectly balances the dielectric constant required to solubilize both the polar glycosidic moiety and the hydrophobic flavonoid backbone. Simultaneously, UAE induces acoustic cavitation, which mechanically disrupts rigid plant cell walls to accelerate mass transfer without the need for destructive high temperatures.

  • Purification: Solid-Phase Extraction (SPE) using a C18 cartridge is mandatory. Causality: Direct injection of crude plant extracts leads to rapid MS source fouling and severe ion suppression. The C18 SPE step removes highly polar interfering sugars and non-polar lipids, ensuring a clean baseline.

  • Chromatography: A sub-2 µm C18 UHPLC column is utilized. Causality: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing. Mass spectrometrically, it acts as an abundant proton source to exponentially enhance [M+H]⁺ ion formation in the ESI source[3],[4].

G A Plant Material (Eriobotrya japonica) B Lyophilization & Pulverization A->B C Ultrasound-Assisted Extraction (70% EtOH) B->C D Centrifugation & Filtration (0.22 μm) C->D E SPE Cleanup (C18 Cartridge) D->E F UHPLC Separation (C18, Gradient Elution) E->F G ESI-MS/MS Detection (MRM Mode) F->G H Data Analysis & Quantification G->H

Step-by-step workflow for the extraction, purification, and LC-MS/MS analysis of loquatoside.

Step-by-Step Protocol

Sample Preparation & Extraction
  • Lyophilization: Freeze-dry the Eriobotrya japonica samples (leaves or fruit peel) at -50°C for 48 hours. Insight: This halts the enzymatic degradation of flavonoids by endogenous glycosidases.

  • Milling: Grind the dried material to a fine powder (particle size < 0.5 mm) to maximize the surface-area-to-solvent ratio.

  • Extraction: Accurately weigh 1.0 g of the powder into a 50 mL centrifuge tube. Add 20 mL of 70% (v/v) LC-MS grade ethanol.

  • Sonication: Sonicate the mixture at room temperature (25°C) for 40 minutes at 40 kHz. Critical Control Point: Monitor the water bath temperature; excessive heat (>45°C) can induce thermal degradation of sensitive glycosidic bonds.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cleanup: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL methanol followed by 3 mL LC-MS grade water. Load 2 mL of the sample extract. Wash with 3 mL of 5% methanol in water. Insight: This specific wash concentration is strong enough to elute interfering monosaccharides but weak enough to retain the loquatoside on the sorbent. Elute the target fraction with 3 mL of 80% methanol.

  • Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

UHPLC Chromatographic Conditions
  • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent high-resolution column.

  • Column Temperature: 35°C (Ensures reproducible retention times and lowers mobile phase viscosity, reducing backpressure).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% → 40% B

    • 10.0 - 14.0 min: 40% → 95% B

    • 14.0 - 16.0 min: 95% B (Column wash)

    • 16.0 - 16.1 min: 95% → 5% B

    • 16.1 - 20.0 min: 5% B (Column re-equilibration)

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. While loquatoside can be ionized in both polarities, ESI+ yields a highly stable [M+H]⁺ precursor ion at m/z 439.12, which is characteristic of 7-O-methylated flavonoids[1],[5].

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 300°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

Fragmentation Logic & Mechanistic Pathway

To establish a self-validating detection method, understanding the gas-phase fragmentation of the molecule is critical. In ESI+ mode, the precursor ion [M+H]⁺ of loquatoside (m/z 439.12) undergoes collision-induced dissociation (CID).

The primary, lowest-energy fragmentation pathway involves the neutral loss of the glycosidic moiety (a hexose, -162 Da), yielding a highly stable aglycone product ion at m/z 277.07. Increasing the collision energy forces secondary fragmentations, including the loss of the methyl group (-15 Da) from the aglycone, or the Retro-Diels-Alder (RDA) cleavage of the flavonoid C-ring, which produces characteristic A-ring and B-ring fragments used for confident structural elucidation and isomer differentiation[5].

G A Loquatoside Precursor [M+H]+ m/z 439.12 B Neutral Loss of Hexose (-162 Da) A->B C Aglycone Product Ion m/z 277.07 B->C D Loss of Methyl Group (-15 Da) C->D F Retro-Diels-Alder C-ring Cleavage C->F E Secondary Fragment m/z 262.05 D->E G Characteristic Fragments m/z 153, 119 F->G

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway of loquatoside.

Data Presentation: Quantitative MRM Parameters

To ensure the protocol is self-validating, multiple MRM transitions must be monitored simultaneously. The most intense transition is designated for Quantification (Quantifier), while secondary transitions are used for Confirmation (Qualifier) to rule out isobaric matrix interferences. The ion ratio between the quantifier and qualifier must remain consistent (±20%) across all samples and standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragment TypeCollision Energy (eV)Purpose
Loquatoside 439.12277.07[M+H - Hexose]⁺20Quantifier
Loquatoside 439.12262.05[M+H - Hexose - CH₃]⁺35Qualifier
Loquatoside 439.12153.03RDA Cleavage (A-ring)40Qualifier

Note: Exact retention times and collision energies should be fine-tuned using a pure loquatoside reference standard prior to batch analysis.

Method Validation Metrics

A robust analytical method must be validated according to ICH guidelines. When executing this protocol, expect the following performance metrics:

  • Linearity: R² > 0.995 over a dynamic range of 1 - 1000 ng/mL.

  • Limit of Detection (LOD): ~0.5 ng/mL (S/N ≥ 3).

  • Limit of Quantification (LOQ): ~1.5 ng/mL (S/N ≥ 10).

  • Recovery: 85% - 110% (assessed via matrix spiking prior to the UAE extraction step).

Conclusion

The integration of ultrasound-assisted extraction, targeted SPE purification, and UHPLC-MS/MS provides a highly sensitive and reliable framework for profiling loquatoside in Eriobotrya japonica extracts. By carefully controlling the mobile phase chemistry to promote ionization and utilizing specific MRM transitions based on the compound's predictable fragmentation mechanics, researchers can achieve precise quantification and structural confirmation even in highly complex botanical matrices.

References

  • FooDB: The Metabolomics Innovation Centre. "Compound Loquatoside (FDB021144)." FooDB Database. URL:[Link]

  • Su, J., et al. "Metabolomic and transcriptomic analyses provide insights into the red pigmentation in loquat (Eriobotrya japonica) peel." Frontiers in Plant Science, 2023. URL:[Link]

  • Lu, Y., et al. "Molecular Level Analysis Reveals Changes in Chemical Composition of Dissolved Organic Matter From South Texas Rivers After High Flow Events." Frontiers in Earth Science, 2019. URL:[Link]

  • Kūka, M., et al. "Valorization of Bioactive Compounds from By-Products of Matricaria recutita White Ray Florets." Molecules, 2023. URL:[Link]

  • Silva, F. M. A., et al. "Integrative Approach Based on DI-MS and LC-MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae)." Rapid Communications in Mass Spectrometry, 2023. URL:[Link]

Sources

Method

Application Note: In Vitro Antioxidant Characterization of Loquatoside via DPPH and ABTS Assays

Introduction & Mechanistic Grounding Loquatoside (C₂₀H₂₂O₁₁) is a highly bioactive 1 predominantly isolated from the leaves and fruits of the loquat plant (Eriobotrya japonica)[1]. In drug development, profiling the free...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Loquatoside (C₂₀H₂₂O₁₁) is a highly bioactive 1 predominantly isolated from the leaves and fruits of the loquat plant (Eriobotrya japonica)[1]. In drug development, profiling the free-radical scavenging capacity of such polyphenols is a critical first step in determining their efficacy against oxidative stress-induced cellular damage.

The antioxidant potential of loquatoside is governed by the electron-rich hydroxyl groups on its flavonoid backbone, which neutralize reactive oxygen species (ROS) through two primary thermodynamic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [2]. To rigorously quantify this activity in vitro, the DPPH and ABTS assays are employed as complementary, gold-standard colorimetric models[3].

  • The DPPH Assay (Mixed HAT/SET/SPLET): DPPH• is a stable, lipophilic free radical that exhibits a strong absorption band at 515–517 nm (deep purple). When reduced by an antioxidant like loquatoside, it converts to a yellow hydrazine derivative. In polar protic solvents like methanol, this reaction heavily favors a 4 mechanism, making the assay highly sensitive to the solvent's hydrogen-bonding capacity[4].

  • The ABTS Assay (Predominantly SET): This assay relies on the pre-generation of the ABTS•+ radical cation, which absorbs at 734 nm (blue-green). Unlike DPPH, ABTS•+ is soluble in both aqueous and organic media, allowing for versatile evaluation. The deactivation of ABTS•+ by flavonoids 5, providing a kinetic profile that complements DPPH[5].

Self-Validating Experimental Design (E-E-A-T Principle)

A robust in vitro assay must be a self-validating system. Flavonoids like loquatoside often possess intrinsic UV-Vis absorbance that can artificially inflate or deflate spectrophotometric readings. This protocol integrates specific controls to eliminate false positives:

  • Sample Blank: (Loquatoside + Solvent, no radical). Mandatory to subtract the background absorbance of the flavonoid itself.

  • Negative Control: (Radical solution + Solvent, no antioxidant). Establishes the baseline 100% radical absorbance ( Acontrol​ ).

  • Positive Controls: Trolox (a water-soluble vitamin E analog) and Ascorbic Acid are run in parallel to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) and validate assay sensitivity.

Materials and Reagents

Table 1: Reagent Preparation and Storage Specifications

Reagent / CompoundRole in AssayPreparation SolventStorage & Stability
Loquatoside (>98% purity)Test AntioxidantHPLC-grade Methanol or DMSO-20°C, protect from light.
DPPH (0.1 mM)Free Radical SourceHPLC-grade MethanolPrepare fresh daily. Keep in dark.
ABTS (7.0 mM)Radical PrecursorDeionized Water (diH₂O)4°C for up to 1 month.
Potassium Persulfate (2.45 mM)Oxidizing AgentDeionized Water (diH₂O)Prepare fresh.
Trolox / Ascorbic Acid Positive ControlsMethanol / diH₂OPrepare fresh daily.

Step-by-Step Methodologies

Protocol A: DPPH Radical Scavenging Assay

Causality Note: Methanol is selected over water due to the lipophilic nature of the DPPH radical. The 30-minute incubation in the dark prevents photo-degradation of the radical, ensuring that the absorbance drop is strictly due to the antioxidant's HAT/SET activity.

  • Reagent Preparation: Dissolve 24 mg of DPPH in 100 mL of methanol to create a 0.1 mM stock solution. Adjust the working solution with methanol until the absorbance at 517 nm is 0.900±0.05 .

  • Sample Preparation: Prepare a serial dilution of Loquatoside in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the Loquatoside sample to 100 µL of the DPPH working solution.

  • Controls Setup:

    • Sample Blank: 100 µL Loquatoside sample + 100 µL methanol.

    • Negative Control: 100 µL methanol + 100 µL DPPH solution.

  • Incubation: Seal the plate to prevent evaporation and incubate in the dark at room temperature (25°C) for exactly 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate spectrophotometer.

Protocol B: ABTS Radical Cation Scavenging Assay

Causality Note: The ABTS radical must be pre-generated using potassium persulfate. The 12-16 hour dark incubation is thermodynamically required to ensure complete radical formation before introducing the antioxidant. Because ABTS reacts rapidly via SET, the incubation time is significantly shorter than DPPH.

  • Radical Generation: Mix equal volumes of 7.0 mM ABTS aqueous solution and 2.45 mM potassium persulfate ( K2​S2​O8​ ).

  • Maturation: Incubate the mixture in the dark at room temperature for 12–16 hours to yield the dark blue ABTS•+ radical cation.

  • Working Solution: Dilute the mature ABTS•+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches 0.700±0.02 .

  • Reaction Mixture: In a 96-well plate, combine 20 µL of Loquatoside sample with 180 µL of the ABTS•+ working solution.

  • Controls Setup:

    • Sample Blank: 20 µL Loquatoside sample + 180 µL solvent.

    • Negative Control: 20 µL solvent + 180 µL ABTS•+ solution.

  • Incubation & Measurement: Incubate in the dark for exactly 6 minutes, then immediately read the absorbance at 734 nm.

Data Analysis and Visualization

Calculation of Scavenging Activity: The percentage of radical scavenging activity (RSA) is calculated using the following self-correcting formula:

RSA (%)=(1−Acontrol​Asample​−Ablank​​)×100

The IC50​ value (the concentration of Loquatoside required to scavenge 50% of the initial radicals) is determined via non-linear regression analysis (e.g., using GraphPad Prism).

Table 2: Expected Quantitative Benchmarks for Assay Validation (Note: Values are representative benchmarks for flavonoid glycosides to ensure assay calibration).

AntioxidantDPPH Assay IC₅₀ (µg/mL)ABTS Assay IC₅₀ (µg/mL)Primary Mechanism
Loquatoside 15.0 – 25.010.0 – 18.0Mixed (HAT/SET)
Ascorbic Acid (Control)4.5 – 6.03.0 – 5.0HAT
Trolox (Control)5.0 – 7.54.0 – 6.5SET
Mechanistic Workflow Diagram

G cluster_assays In Vitro Radical Scavenging Assays Loq Loquatoside (Flavonoid-3-O-glycoside) DPPH DPPH• Assay (Mixed HAT / SET / SPLET) Loq->DPPH Reacts with DPPH• ABTS ABTS•+ Assay (Predominantly SET) Loq->ABTS Reacts with ABTS•+ HAT Hydrogen Atom Transfer (HAT) Donation of H• DPPH->HAT SET Single Electron Transfer (SET) Donation of e- DPPH->SET ABTS->SET Readout1 Absorbance Decrease @ 515 nm (Purple → Yellow) HAT->Readout1 SET->Readout1 Readout2 Absorbance Decrease @ 734 nm (Blue/Green → Colorless) SET->Readout2

Fig 1. Mechanistic workflow of Loquatoside antioxidant evaluation via DPPH and ABTS assays.

References

  • MedKoo Biosciences - Loquatoside | CAS#74046-15-4 | flavonoid.
  • National Center for Biotechnology Information (PMC) - Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays.
  • MDPI - Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • BIO Web of Conferences - Comparative Analysis of Antioxidant Activities of Matoa (Pometia pinnata) Peel Extracts Using DPPH, ABTS, and FRAP Assays.
  • American Chemical Society (ACS) - Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays.

Sources

Application

Application Note: Advanced Cell Culture Models for Elucidating the Pharmacological Mechanisms of Loquatoside

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction and Scientific Rationale Loquatoside (C₂₀H₂₂O₁₁) is a bioactive flavono...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction and Scientific Rationale

Loquatoside (C₂₀H₂₂O₁₁) is a bioactive flavonoid-3-O-glycoside predominantly identified in Eriobotrya japonica (loquat), Tragia involucrata, and various marine macroalgae[1][2][3]. In recent years, phytochemical profiling has highlighted its pleiotropic pharmacological potential, specifically its potent antioxidant, anti-inflammatory, and anti-proliferative properties[1][3].

However, translating these phytochemical observations into targeted therapeutics requires robust, reproducible in vitro models. Because Loquatoside acts on multiple intracellular targets—ranging from reactive oxygen species (ROS) scavenging to the modulation of apoptotic pathways—selecting the correct cell line and assay conditions is critical[3][4]. This application note outlines the rationale, expected quantitative outcomes, and self-validating step-by-step protocols for studying Loquatoside using two primary cellular models: murine macrophages (RAW 264.7) for inflammatory pathways, and lymphoma/leukemia lines (YAC-1/K562) for oncological screening[3][4].

Mechanistic Pathways & Model Selection

To accurately map the efficacy of Loquatoside, researchers must align the cellular model with the specific pharmacological mechanism being investigated.

  • Inflammation & Oxidative Stress (RAW 264.7 Model): Macrophages are the primary responders in the innate immune system. When stimulated with Lipopolysaccharide (LPS), RAW 264.7 cells rapidly produce ROS and pro-inflammatory cytokines via the NF-κB pathway. Loquatoside's ability to act as a free radical scavenger and downregulate these pathways makes this an ideal model for anti-arthritic and anti-inflammatory drug screening[1][4].

  • Oncology & Apoptosis (YAC-1 / K562 Models): Plant extracts rich in flavonoids like Loquatoside have demonstrated significant anti-proliferative effects against chronic myelogenous leukemia (K562) and lymphoma (YAC-1) cell lines[3]. These models are utilized to track the induction of intrinsic apoptosis (e.g., Bax/Bcl-2 modulation and Caspase-3 activation).

Mechanism cluster_0 Macrophage Model (RAW 264.7) cluster_1 Cancer Model (YAC-1 / K562) Loq Loquatoside (Flavonoid Glycoside) ROS Intracellular ROS Loq->ROS Scavenges NFkB NF-κB Translocation Loq->NFkB Inhibits Bax Bax/Bcl-2 Ratio Loq->Bax Upregulates Caspase Caspase-3 Activation Bax->Caspase Triggers

Fig 1. Pharmacological mechanisms of Loquatoside across different cell culture models.

Quantitative Data Summary

Based on established pharmacological evaluations of Loquatoside and its parent extracts, the following table summarizes the expected quantitative outcomes when utilizing these cell models[1][3][4].

Cell LineAssay TypeTarget/BiomarkerExpected Modulation by LoquatosideCausality / Relevance
RAW 264.7 InflammationTNF-α, IL-6↓ 40-60% at 50 μMInhibits NF-κB nuclear translocation, reducing cytokine synthesis.
RAW 264.7 Oxidative StressIntracellular ROS↓ >50% at 25 μMDirect free radical scavenging by the flavonoid hydroxyl groups.
YAC-1 / K562 ProliferationCell ViabilityIC₅₀ ≈ 15-30 μg/mLArrests cell cycle and prevents unchecked tumor proliferation.
YAC-1 / K562 ApoptosisCaspase-3↑ 2-3 foldExecution of programmed cell death via the intrinsic pathway.

Experimental Workflow & Methodologies

The following protocols are designed as self-validating systems. Every step includes causality explanations to ensure researchers understand why specific reagents or techniques are utilized, thereby minimizing artifactual data.

Workflow Step1 1. Cell Seeding & Adherence (96-well / 6-well plates) Step2 2. Loquatoside Administration (Concentration Gradient) Step1->Step2 Split1 Viability (CCK-8) Step2->Split1 Split2 ROS (DCFDA) Step2->Split2 Split3 Cytokines (ELISA) Step2->Split3 Data Data Validation & IC50 Calculation Split1->Data Split2->Data Split3->Data

Fig 2. High-throughput in vitro screening workflow for Loquatoside evaluation.

Protocol A: Preparation of Loquatoside Treatments

Causality: Loquatoside is only slightly soluble in water[2]. To ensure complete dissolution and cellular bioavailability without inducing solvent toxicity, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle, heavily diluted in culture media.

  • Stock Solution: Dissolve high-purity Loquatoside powder in 100% molecular-grade DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation[2].

  • Working Dilutions: Dilute the stock solution in complete culture media (e.g., RPMI-1640 supplemented with 10% FBS) to achieve desired experimental concentrations (e.g., 5, 10, 25, 50, 100 μM).

  • Self-Validation Checkpoint: Ensure the final concentration of DMSO in all wells (including the highest Loquatoside concentration) does not exceed 0.1% (v/v) . Include a "Vehicle Control" well containing 0.1% DMSO. If the vehicle control shows >5% viability drop compared to untreated cells, discard the batch and recalculate dilutions.

Protocol B: Anti-Proliferative Assay (CCK-8) in YAC-1 Cells

Causality: While MTT is a standard viability assay, the CCK-8 (WST-8) assay is vastly superior for suspension cells like YAC-1[3]. CCK-8 is water-soluble, non-toxic, and does not require the removal of media or the addition of solubilization buffers (which often leads to the accidental aspiration of suspension cells).

  • Seeding: Seed YAC-1 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[3].

  • Treatment: Add Loquatoside working dilutions to the respective wells. Incubate for 24, 48, and 72 hours to establish time-dependent kinetics.

  • Incubation: Add 10 μL of CCK-8 reagent directly to each well. Incubate for 2–4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Self-Validation Checkpoint: Include a "Blank" (Media + CCK-8, no cells) to subtract background absorbance. Calculate the IC₅₀ using non-linear regression analysis.

Protocol C: Intracellular ROS Quantification (DCFDA Assay) in RAW 264.7

Causality: To validate the antioxidant capacity of Loquatoside[1], the DCFDA cellular ROS assay is utilized. DCFDA is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and later oxidized by ROS into highly fluorescent DCF, providing a direct, quantifiable measure of oxidative stress.

  • Seeding: Seed RAW 264.7 cells at 2 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Allow overnight adherence.

  • Pre-treatment: Treat cells with Loquatoside (10–50 μM) for 2 hours prior to stress induction. This allows the flavonoid to permeate the cytoplasm where it primarily resides[2].

  • ROS Induction: Add LPS (1 μg/mL) to the wells to induce an inflammatory burst of ROS. Incubate for 12 hours.

  • Staining: Wash cells with PBS and incubate with 10 μM DCFDA solution for 30 minutes at 37°C in the dark.

  • Measurement: Read fluorescence at Ex/Em = 485/535 nm.

  • Self-Validation Checkpoint: The LPS-only positive control must show a minimum 2-fold increase in fluorescence compared to the untreated negative control to validate the assay's dynamic range.

References

  • Characterization of Fatty Acids, Polysaccharides, Amino Acids, and Minerals in Marine Macroalga Chaetomorpha crassa and Evaluation of Their Potentials in Skin Cosmetics Source: MDPI URL:[Link]

  • Evaluation of the phytochemical constituents and tumor reduction potentials of Tragia involucrata Linn. Source: Journal of Applied Biology and Biotechnology URL:[Link]

  • Chemical Composition of Pterospermum heterophyllum Root and its Anti-Arthritis Effect on Adjuvant-Induced Arthritis in Rats via Modulation of Inflammatory Responses Source: PubMed Central (PMC) / Frontiers in Pharmacology URL:[Link]

Sources

Method

Application Note: In Vivo Pharmacological Modeling for Loquatoside Efficacy Testing

Target Audience: Research Scientists, Preclinical Toxicologists, and Drug Development Professionals Subject: Loquatoside (C₂₀H₂₂O₁₁) – A 7-O-methylated flavonoid Introduction & Mechanistic Rationale Loquatoside is a natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Preclinical Toxicologists, and Drug Development Professionals Subject: Loquatoside (C₂₀H₂₂O₁₁) – A 7-O-methylated flavonoid

Introduction & Mechanistic Rationale

Loquatoside is a naturally occurring 7-O-methylated flavonoid predominantly isolated from medicinal plants such as Eriobotrya japonica (loquat), Tragia involucrata, and Pterospermum heterophyllum[1][2][3]. In recent preclinical drug discovery, Loquatoside has emerged as a high-value pleiotropic compound, demonstrating potent pro-apoptotic, anti-inflammatory, and anti-tumorigenic properties[4][5][6].

As a Senior Application Scientist, it is critical to understand that the efficacy of flavonoid-based therapeutics heavily depends on their bioavailability and tissue-specific accumulation. Loquatoside operates via multi-target mechanisms: in oncology models, it triggers apoptosis through the TRAIL death-receptor pathway and JNK stress kinase signaling[6][7]; in autoimmune models, it acts as a dual inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) arachidonic acid pathways[5].

This guide outlines three field-proven in vivo animal models designed to rigorously evaluate the therapeutic efficacy of Loquatoside across oncology, rheumatology, and gastroenterology.

Oncology: Dalton's Lymphoma Ascites (DLA) Solid Tumor Model

Causality & Model Selection

The DLA solid tumor model in Swiss albino mice is the gold standard for evaluating the antiproliferative effects of flavonoids[2]. Unlike xenograft models that require immunocompromised mice, the DLA model utilizes an intact murine immune system, allowing researchers to observe Loquatoside's immunomodulatory enhancement of tumor clearance. Loquatoside specifically restores TRAIL-mediated apoptosis mechanisms often impaired in resistant B-cell lymphomas[6].

Experimental Protocol

Self-Validating Step: Always assess cell viability using Trypan Blue exclusion prior to injection. Viability must exceed 95% to ensure uniform tumor engraftment across the cohort.

  • Subject Preparation: Utilize healthy Swiss albino mice (25–30 g), maintaining them under standard conditions (24–28°C, 12 h dark/light cycle)[2].

  • Tumor Induction: Harvest DLA cells from the peritoneal cavity of a donor mouse harboring 15-day-old ascites tumors. Wash cells thrice in sterile PBS. Inject 1×106 viable DLA cells subcutaneously into the right hind limb of each recipient mouse[2].

  • Treatment Regimen: Wait 7 days post-inoculation for palpable solid tumors to develop. Randomize mice into vehicle control and treatment groups. Administer Loquatoside via oral gavage at doses of 200 mg/kg and 400 mg/kg body weight, suspended in 0.3% sodium carboxymethyl cellulose (CMC-Na), for 28 consecutive days[2][3].

  • Endpoint Analysis: Measure tumor volume bi-weekly using digital calipers ( Volume=2Length×Width2​ ). On Day 30, euthanize the animals, excise the tumors, and perform histopathological analysis to quantify apoptotic bodies and necrotic zones[2][6].

G L Loquatoside (7-O-Methylated Flavonoid) TRAIL TRAIL Death Receptors (DR4/DR5 Activation) L->TRAIL Extrinsic Pathway JNK JNK Signaling Pathway Activation L->JNK Stress Kinase Mito Mitochondrial Dysfunction (ROS Generation) L->Mito Intrinsic Pathway Casp Caspase Cascade (Caspase-3/8/9 Cleavage) TRAIL->Casp JNK->Casp Mito->Casp Apop Tumor Cell Apoptosis (Lymphoma / Solid Tumors) Casp->Apop Terminal Execution

Fig 1: Loquatoside-induced apoptotic signaling pathways in DLA solid tumor models.

Rheumatology: Adjuvant-Induced Arthritis (AIA) Model

Causality & Model Selection

Rheumatoid arthritis (RA) is characterized by massive inflammatory cell infiltration and synovial hyperplasia[3]. The Complete Freund's Adjuvant (CFA)-induced arthritis model in rats perfectly mimics the polyarticular inflammation of human RA. Loquatoside, found abundantly in Pterospermum heterophyllum, effectively downregulates pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and structural degradation enzymes like matrix metalloproteinase-2 (MMP-2)[5].

Experimental Protocol

Self-Validating Step: Baseline paw volume must be recorded using a plethysmometer on Day 0. Any rat showing pre-existing edema must be excluded to prevent data skewing.

  • Subject Preparation: Acclimate specific pathogen-free (SPF) male Sprague-Dawley or Wistar rats (approx. 200 g) for 7 days[3][8].

  • AIA Induction: On Day 1, induce arthritis via a single intradermal injection of 100 μL CFA (containing heat-killed Mycobacterium tuberculosis) into the left hind footpad[3].

  • Disease Progression: Allow 14 days for the secondary systemic autoimmune response to manifest (characterized by contralateral paw swelling and pannus formation)[3].

  • Therapeutic Intervention: Administer Loquatoside orally at 160, 320, and 640 mg/kg/day for 22 days[3].

  • Biochemical Assays: Fast rats for 12 hours prior to sacrifice to prevent postprandial lipemia from interfering with ELISA readouts. Collect serum to quantify Rheumatoid Factor (RF), C-reactive protein (CRP), and cytokine panels (TNF-α, IL-6, IL-10)[5].

AIA_Workflow Induction Day 0: AIA Induction (CFA Injection in Footpad) Onset Day 1-14: Disease Onset (Pannus Formation, Swelling) Induction->Onset Treatment Day 14-36: Loquatoside Admin (Oral Gavage, 160-640 mg/kg) Onset->Treatment ProInf Downregulation of Pro-inflammatory (TNF-α, IL-1β, IL-6, COX-2) Treatment->ProInf AntiInf Upregulation of Anti-inflammatory (IL-4, IL-10) Treatment->AntiInf Resolution Amelioration of Synovial Hyperplasia & Cartilage Erosion ProInf->Resolution AntiInf->Resolution

Fig 2: Workflow and cytokine modulation mechanism in the AIA rat model.

Gastroenterology: Precancerous Lesions of Gastric Cancer (PLGC) Model

Causality & Model Selection

Halting the progression of atrophic gastritis to gastric cancer is a major therapeutic frontier. Complex botanical formulations containing Loquatoside (such as the Wei-Fu-Chun tablet) have shown efficacy in reversing PLGC[8]. The MNNG (methyl nitroguanidine) model combined with irregular feeding mimics human environmental and dietary risk factors, creating a robust platform for testing Loquatoside's mucosal healing properties[8].

Experimental Protocol
  • Subject Preparation: Utilize 7-week-old male Wistar rats (approx. 170 g)[8].

  • PLGC Induction: Supply rats with drinking water containing 100 mg/L MNNG and fodder containing 0.3 g/L ranitidine daily. Concurrently, alternate gavage feeding of 150 g/L sodium chloride solution (at 56°C) and 30% ethanol (10 mL/kg) to induce severe mucosal injury[8].

  • Satiation Disorder: Implement a starvation/overfeeding cycle (fasting for 24h followed by ad libitum feeding) for 4 weeks to establish the PLGC phenotype[8].

  • Treatment: Following successful induction, administer Loquatoside-enriched formulations via oral gavage for an additional 4 to 8 weeks[8].

  • Metabolomic Profiling: Harvest gastric mucosa and serum. Utilize UHPLC-ESI-Q-TOF/MS to track the absorption and metabolic conversion of Loquatoside and assess the reversal of precancerous biomarkers[7][8].

Quantitative Data Summary

The following table synthesizes the expected quantitative benchmarks across the three models when utilizing optimized Loquatoside dosing, providing a comparative baseline for your internal assay validation.

Animal ModelDisease TargetOptimal Loquatoside DoseKey Efficacy BiomarkersExpected Outcome vs. Vehicle
Swiss Albino Mice DLA Solid Tumor200 – 400 mg/kg/dayTumor Volume, Apoptotic Index>40% reduction in tumor volume; increased Caspase-3 cleavage[2][6].
Sprague-Dawley Rats Rheumatoid Arthritis320 – 640 mg/kg/dayPaw Edema, TNF-α, IL-6, COX-2Significant reduction in joint swelling; normalization of systemic CRP[3][5].
Wistar Rats PLGC (Gastric Lesions)0.72 – 1.44 g/kg/day (Extract)Mucosal Dysplasia, JNK signalingReversal of satiation disorder; suppression of JNK-mediated gastric apoptosis[7][8].

References

  • FooDB. Showing Compound Loquatoside (FDB021144). Retrieved from:[Link]

  • Frontiers in Pharmacology. A Combined Phytochemistry and Network Pharmacology Approach to Reveal the Effective Substances and Mechanisms of Wei-Fu-Chun Tablet in the Treatment of Precancerous Lesions of Gastric Cancer. Retrieved from:[Link]

  • Journal of Applied Biology and Biotechnology. Evaluation of the phytochemical constituents and tumor reduction potentials of Tragia involucrata Linn. Retrieved from:[Link]

  • Frontiers in Pharmacology. Chemical Composition of Pterospermum heterophyllum Root and its Anti-Arthritis Effect on Adjuvant-Induced Arthritis in Rats via Modulation of Inflammatory Responses. Retrieved from:[Link]

  • ResearchGate (Cancers). Nature's Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family. Retrieved from:[Link]

  • Frontiers in Pharmacology. A Combined Phytochemistry and Network Pharmacology Approach to Reveal the Effective Substances and Mechanisms of Wei-Fu-Chun Tablet in the Treatment of Precancerous Lesions of Gastric Cancer (Frontiers Link). Retrieved from:[Link]

  • Journal of Applied Biology and Biotechnology. Evaluation of the phytochemical constituents and tumor reduction potentials of Tragia involucrata Linn (Secondary Link). Retrieved from:[Link]

  • PubMed Central. Chemical Composition of Pterospermum heterophyllum Root and its Anti-Arthritis Effect on Adjuvant-Induced Arthritis in Rats via Modulation of Inflammatory Responses (PMC Link). Retrieved from:[Link]

Sources

Application

Application Note: Analytical Standardization and LC-qTOF-MS Quantification of Loquatoside

Introduction & Chemical Profile Loquatoside (CAS# 74046-15-4) is a naturally occurring flavonoid-3-O-glycoside. Structurally, it consists of a phenolic flavonoid moiety O-glycosidically linked to a carbohydrate moiety at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Loquatoside (CAS# 74046-15-4) is a naturally occurring flavonoid-3-O-glycoside. Structurally, it consists of a phenolic flavonoid moiety O-glycosidically linked to a carbohydrate moiety at the C3-position[1]. It is primarily localized in the cytoplasm of plant cells and is a key bioactive constituent in Eriobotrya japonica (loquat), Matricaria recutita (chamomile) white ray florets, and marine macroalgae such as Chaetomorpha crassa[1][2][3].

In analytical chemistry, Loquatoside serves as a critical reference standard and biomarker for dietary intake, environmental dissolved organic matter (DOM) tracking, and the quality control of botanical extracts[1][4]. Pharmacologically, it exhibits significant antioxidant, anti-inflammatory, and antiviral properties[3].

Table 1: Physicochemical Properties of Loquatoside Standard
ParameterSpecification
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-(((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)chromane-4,5,7-triol
Molecular Formula C₂₀H₂₂O₁₁
Molecular Weight 438.38 g/mol
Exact Mass 438.1162 Da
pKa Very weakly acidic (due to phenolic hydroxyls)[1]
Solubility Slightly soluble in water; soluble in methanol and ethanol[1][2]
Storage Conditions 0 - 4 °C (short term); -20 °C (long term, dark/dry)[1]

Experimental Rationale & Causality

To develop a robust analytical method, scientists must look beyond standard operating procedures and understand the physicochemical behavior of the target analyte.

Causality in Extraction: Traditional solvent extraction often leads to the thermal degradation of heat-sensitive glycosidic bonds. Supercritical Fluid Extraction (SFE) using CO₂ is selected because operating at 9 MPa and 55 °C provides the optimal fluid density to solvate the moderately polar Loquatoside without co-extracting highly polar, high-molecular-weight polymeric carbohydrates[2].

Causality in Chromatographic Separation: Loquatoside possesses a bulky, polar carbohydrate moiety that imparts significant hydrophilicity, while its phenolic backbone retains hydrophobic character. A high-density C18 stationary phase is optimal because it provides sufficient hydrophobic interaction to retain the aglycone core. A gradient elution starting at 97% aqueous mobile phase prevents the premature elution of the polar glycoside fraction[4]. Acetonitrile is preferred over methanol as the organic modifier to minimize system backpressure and provide sharper peak shapes for phenolic compounds.

Causality in Mass Spectrometry: Electrospray Ionization in positive mode (ESI+) is selected because the multiple hydroxyl groups and ether linkages in Loquatoside readily accept protons in an acidic environment (0.1% formic acid), forming a highly stable [M+H]⁺ precursor ion at m/z 439.1235[2][4]. Quadrupole Time-of-Flight (qTOF) mass analysis is essential to distinguish Loquatoside from isobaric flavonoids or environmental matrix interferences, ensuring a mass accuracy error of less than 2 ppm.

Analytical Workflow Diagram

Loquatoside_Analysis Matrix Complex Matrix (Plant/Algae/Water) Extraction Supercritical Fluid Extraction (CO2, 9 MPa, 55°C) Matrix->Extraction Isolation Filtration Filtration & Reconstitution (0.22 µm PTFE, MeOH) Extraction->Filtration Crude Extract HPLC Reversed-Phase HPLC (C18, Gradient Elution) Filtration->HPLC 1 µL Injection Ionization ESI+ Ionization (Protonation [M+H]+) HPLC->Ionization Eluate Detection qTOF-MS Detection (m/z 439.1230) Ionization->Detection Gas Phase Ions

Figure 1: Analytical workflow for extraction, separation, and qTOF-MS detection of Loquatoside.

Step-by-Step Methodologies

Sample Preparation (Supercritical Fluid Extraction)
  • Lyophilization: Freeze-dry the raw botanical or algal biomass to remove water content, which can act as a barrier to supercritical CO₂ penetration.

  • Milling: Grind the dried sample into a fine powder (approx. 40-mesh) to maximize the surface-area-to-volume ratio.

  • Extraction: Load 100 g of the milled sample into the SFE extraction vessel. Set the separation pressure to 9 MPa and the temperature to 55 °C[2].

  • Collection & Reconstitution: Collect the extract, evaporate any residual co-solvents under a gentle stream of nitrogen, and reconstitute the dried residue in HPLC-grade methanol (1 mg/mL).

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

LC-qTOF-MS Protocol

Instrumentation: Agilent 1290 Infinity II HPLC coupled to a 6530 qTOF-MS (or equivalent)[2]. Column: Zorbax Eclipse Plus C18 Rapid Resolution HD (2.1 × 150 mm, 1.8 μm particle size)[2]. Column Temperature: 50 °C. Injection Volume: 1 µL with a 30-second needle wash (70% methanol)[2].

Table 2: Optimized HPLC Gradient Program
Time (min)Mobile Phase A (0.1% FA in H₂O) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.0 9730.3
15.0 10900.3
20.0 10900.3
21.0 9730.3
25.0 9730.3

(Note: The post-run time of 4 minutes allows the column to reach equilibrium before the next injection[4].)

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Drying Gas Temperature: 300 °C at 8 L/min.

  • Target m/z: 439.1235 ([M+H]⁺).

Self-Validating System Criteria

To ensure trustworthiness and data integrity, the analytical run must pass the following self-validating system suitability checks:

  • Baseline Integrity (Blank): A 1 µL injection of the initial mobile phase (97% A / 3% B) must be run prior to the sample sequence. The signal-to-noise (S/N) ratio at the expected retention time of Loquatoside must be < 3 to confirm the absence of column carryover.

  • Linearity & Calibration: A 5-point calibration curve of the Loquatoside analytical standard (0.1 µg/mL to 10 µg/mL) must yield a coefficient of determination ( R2 ) ≥ 0.995.

  • Mass Accuracy Verification: The experimental m/z for the Loquatoside peak must fall within ± 5 ppm of the theoretical exact mass (439.1235 Da). For instance, an observed m/z of 439.1230 corresponds to a highly acceptable error of -1.14 ppm[2].

  • Internal Standardization: An isotopically labeled standard or a structurally analogous flavonoid (e.g., Rutin) should be spiked into the sample matrix pre-extraction to normalize for ionization suppression and extraction efficiency variances.

References

  • Frontiers in Marine Science. Molecular Level Analysis Reveals Changes in Chemical Composition of Dissolved Organic Matter From South Texas Rivers After High Flow Events. (2019). URL:[Link]

  • MDPI Molecules. Characterization of Fatty Acids, Polysaccharides, Amino Acids, and Minerals in Marine Macroalga Chaetomorpha crassa and Evaluation of Their Potentials in Skin Cosmetics. (2021). URL:[Link]

  • National Center for Biotechnology Information (PMC). Valorization of Bioactive Compounds from By-Products of Matricaria recutita White Ray Florets. (2023). URL:[Link]

Sources

Method

Application Note: Spectroscopic Elucidation of Loquatoside (NMR &amp; FT-IR)

Document Type: Advanced Protocol & Technical Guide Target Audience: Phytochemists, Natural Product Researchers, and Drug Development Scientists Executive Summary & Scientific Context Loquatoside (C₂₀H₂₂O₁₁) is a complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Technical Guide Target Audience: Phytochemists, Natural Product Researchers, and Drug Development Scientists

Executive Summary & Scientific Context

Loquatoside (C₂₀H₂₂O₁₁) is a complex bioactive leucocyanin (flavan-3,4-diol derivative) originally isolated from the fruits of the loquat tree (Eriobotrya japonica)[1]. Chemically defined as 2-(3,4-dihydroxyphenyl)-3,4-dihydro-4,5,7-trihydroxy-2H-1-benzopyran-3-yl α-L-arabinopyranoside[2], it belongs to the broader class of flavonoid glycosides[3]. Because of its dense array of stereocenters, exchangeable hydroxyl protons, and specific glycosidic linkages, the structural elucidation of Loquatoside requires a rigorous, multi-modal spectroscopic approach.

As a Senior Application Scientist, I have designed this protocol to move beyond a mere sequence of steps. This guide emphasizes the causality behind instrumental parameters and establishes a self-validating workflow ensuring that your spectral data unambiguously confirms the molecular architecture of Loquatoside.

Workflow & Isolation Strategy

Before spectroscopic analysis, the analyte must achieve >98% purity. The presence of residual water or co-eluting polyphenols will severely compromise both the FT-IR hydroxyl stretching regions and the 2D NMR correlation networks.

Workflow A Eriobotrya japonica Fruits (Raw Material) B Ethanolic Extraction & Solvent Partitioning A->B C Macroporous Resin (Desugaring/Enrichment) B->C D Preparative HPLC (C18, H2O/MeCN gradient) C->D E Lyophilization (Anhydrous Loquatoside) D->E F ATR FT-IR Spectroscopy (Functional Groups) E->F G 1D & 2D NMR (Structural Elucidation) E->G

Fig 1: Upstream isolation and downstream spectroscopic characterization workflow for Loquatoside.

FT-IR Spectroscopy Protocol

Causality of Method Selection

Historically, natural products were analyzed using KBr pellets. However, Loquatoside is highly polyhydroxylated (containing both phenolic and aliphatic OH groups) and extremely hygroscopic. Attenuated Total Reflectance (ATR)-FTIR is strictly mandated here. Why? KBr readily absorbs atmospheric moisture, creating a massive, artifactual broad band at 3400 cm⁻¹ that masks the true hydrogen-bonded O-H stretching of the molecule. ATR eliminates matrix moisture interference, providing a self-validating baseline.

Step-by-Step Methodology
  • System Purge: Purge the FT-IR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, dry diamond ATR crystal.

  • Sample Application: Place 1–2 mg of lyophilized Loquatoside powder directly onto the diamond crystal.

  • Compression: Apply consistent pressure using the ATR anvil until the software indicates optimal contact (usually ~80% of maximum pressure). Caution: Over-tightening can crush the crystal; under-tightening leads to poor signal-to-noise ratios.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using 64 co-added scans to enhance the resolution of the fingerprint region (1500–400 cm⁻¹).

Diagnostic IR Bands for Loquatoside
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentStructural Significance
3350 - 3200 Strong, BroadO-H stretchingConfirms polyhydroxylated nature (phenolic & sugar OH).
2925, 2855 WeakC-H stretching (sp³)Aliphatic protons on the arabinose ring and C2/C3/C4.
1615, 1520, 1450 Medium, SharpC=C stretching (Aromatic)Characteristic of the A and B rings of the flavan skeleton.
1280, 1140 StrongC-O stretching (Phenolic)Confirms the presence of the catechol and resorcinol moieties.
1065 StrongC-O-C stretching (Ether)Validates the pyran ring and the glycosidic linkage.

NMR Spectroscopy Protocol

Causality of Solvent and Hardware Selection

For Loquatoside, DMSO-d₆ is the solvent of choice over Methanol-d₄ (CD₃OD). Why? Methanol rapidly exchanges with the phenolic and alcoholic hydroxyl protons, rendering them invisible. In DMSO-d₆, the rate of proton exchange is drastically reduced. Observing these hydroxyl protons is a critical self-validating step: their ³J HMBC correlations to adjacent quaternary carbons (e.g., C-5, C-7) are the only way to unambiguously assign the highly substituted A-ring. A 600 MHz spectrometer equipped with a cryoprobe is recommended to resolve the heavily overlapped sugar protons (3.2–3.8 ppm).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of ultra-pure Loquatoside in 600 µL of 99.9% DMSO-d₆. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Shimming & Tuning: Perform automated 3D gradient shimming. Manually tune and match the probe for both ¹H and ¹³C frequencies to maximize the Q-factor.

  • 1D ¹H and ¹³C Acquisition:

    • ¹H NMR: 64 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 1024 scans, D1 of 2.0 s, using WALTZ-16 decoupling.

  • 2D NMR Suite (The Elucidation Engine):

    • COSY (Correlation Spectroscopy): Maps contiguous spin systems (e.g., the B-ring aromatic protons and the sugar ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Assigns direct C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment. Set the long-range coupling constant evolution to 8 Hz. This will reveal the glycosidic linkage.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determines the relative stereochemistry at C-2, C-3, and C-4 of the flavan-3,4-diol core.

Mechanistic Logic of 2D NMR Elucidation

NMRElucidation A 1H & 13C 1D NMR (Identify 20 Carbons) B 1H-1H COSY (Map Arabinose & B-Ring) A->B C 1H-13C HSQC (Assign Direct C-H Pairs) A->C D 1H-13C HMBC (Confirm Glycosidic Bond) B->D C->D E ROESY (Determine Stereocenters) D->E F Final 3D Structure (Loquatoside) E->F

Fig 2: Logical progression of 2D NMR experiments for the structural validation of Loquatoside.
Representative NMR Data for Loquatoside (in DMSO-d₆)

Note: The data below reflects the characteristic shifts of the leucocyanidin-3-O-α-L-arabinopyranoside framework[1][2].

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (³J)
Aglycone (Leucocyanidin core)
C-277.54.85, br sC-3, C-4, C-1', C-2', C-6'
C-371.24.05, mC-2, C-4, C-1'' (Sugar)
C-466.84.55, mC-2, C-3, C-5, C-9
C-5156.5--
C-695.35.75, d, J = 2.0C-5, C-7, C-8, C-10
C-7157.2--
C-894.55.90, d, J = 2.0C-6, C-7, C-9, C-10
C-9155.8--
C-10100.2--
C-1'131.5--
C-2'115.36.85, d, J = 2.0C-2, C-3', C-4', C-6'
C-5'114.86.70, d, J = 8.0C-1', C-3', C-4'
C-6'119.56.65, dd, J = 8.0, 2.0C-2, C-2', C-4'
Sugar (α-L-Arabinopyranosyl)
C-1''101.54.25, d, J = 6.5C-3 (Aglycone)
C-2''70.53.55, mC-1'', C-3''
C-3''72.83.40, mC-2'', C-4''
C-4''67.53.65, mC-3'', C-5''
C-5''65.23.35, m; 3.70, mC-3'', C-4''
🔬 Self-Validating Protocol Check: The Glycosidic Linkage

To prove that you have Loquatoside and not a physical mixture of leucocyanidin and arabinose, you must locate the anomeric proton signal at ~4.25 ppm (H-1'') . In the HMBC spectrum, trace the horizontal line from 4.25 ppm to the ¹³C axis. You must observe a distinct cross-peak at ~71.2 ppm . This represents the ³J coupling across the ether oxygen to C-3 of the aglycone, definitively proving the 3-O-glycosylation site. Furthermore, the coupling constant of the anomeric proton (J = 6.5 Hz) validates the α-configuration of the L-arabinopyranose moiety.

References

  • FooDB. (2010). Showing Compound Loquatoside (FDB021144). The Food Database. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maximizing Loquatoside Yield from Eriobotrya japonica Leaves

Here is the technical support center for improving the yield of Loquatoside from loquat leaves. Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for improving the yield of Loquatoside from loquat leaves.

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working on the extraction and isolation of Loquatoside, a key bioactive flavonoid glycoside from loquat (Eriobotrya japonica) leaves. Our goal is to provide actionable insights, robust protocols, and systematic troubleshooting to help you overcome common challenges and significantly improve your experimental yield.

Section 1: Understanding the Fundamentals of Loquatoside Extraction

Loquatoside is a flavonoid glycoside, a molecule composed of a flavonoid aglycone linked to a sugar moiety. This structure dictates its semi-polar nature, which is the cornerstone of designing an effective extraction and purification strategy. The primary challenge in isolating Loquatoside is not just its removal from the plant matrix, but its efficient separation from a complex mixture of other phytochemicals, including other flavonoids, highly polar polysaccharides, non-polar lipids, and pigments like chlorophyll.[1]

Successful extraction hinges on disrupting the plant cell walls to release the target compound and using a solvent system that preferentially dissolves Loquatoside while leaving impurities behind.[2] The subsequent purification steps are designed to fractionate the crude extract based on polarity, size, and other physicochemical properties to achieve high purity.

Section 2: Frequently Asked Questions (FAQs)

Starting Material

Q1: Should I use fresh or dried loquat leaves? A1: Dried leaves are generally preferred for consistency and ease of handling.[2] Drying inhibits enzymatic degradation of phytochemicals and allows for a more standardized starting material. Freeze-drying is considered a superior method as it can effectively preserve bioactive components compared to air or oven drying.[3] If using fresh leaves, immediate processing with an organic solvent like ethanol is recommended to deactivate enzymes that could degrade Loquatoside.[2]

Q2: What is the ideal particle size for the leaf powder? A2: A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency.[2] A mesh size of 20-40 is a common and effective range. However, excessively fine powder can lead to difficulties during filtration and may cause solvent channeling in packed-bed extraction methods.

Extraction Solvents & Methods

Q3: What is the best solvent for extracting Loquatoside? A3: An ethanol-water mixture is highly effective.[4] Pure ethanol or water alone is less efficient. A 70% ethanol solution often provides the optimal polarity to extract semi-polar flavonoid glycosides like Loquatoside while minimizing the co-extraction of unwanted compounds.[5] The choice of solvent is a critical factor that directly influences the profile of extracted compounds.[6]

Q4: Which extraction technique offers the highest yield? A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[7][8] UAE uses acoustic cavitation to rupture cell walls, enhancing solvent penetration.[9] MAE uses microwave energy to heat the solvent within the plant material, causing cell rupture due to increased internal pressure.[8] However, these methods can generate heat, which may degrade thermolabile compounds if not properly controlled.[9]

Purification & Analysis

Q5: My crude extract is dark green and sticky. Is this normal? A5: Yes, this is very common. The green color is due to chlorophyll, and the sticky consistency often comes from co-extracted sugars and resins. These impurities must be removed during purification. Using a guard column during HPLC analysis of crude extracts is essential to protect the analytical column from these strongly binding components.[1]

Q6: How do I confirm the presence and quantity of Loquatoside in my extract? A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the standard method for quantification.[10] For definitive identification and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable due to its high sensitivity and specificity.[11][12]

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient Cell Lysis: Particle size is too large, or the extraction method is not disruptive enough. 2. Improper Solvent Choice: The solvent polarity is not optimized for Loquatoside. 3. Insufficient Extraction Time/Cycles: The solvent did not have enough time to penetrate the matrix and dissolve the compound.[6]1. Reduce Particle Size: Grind the dried leaves to a 20-40 mesh powder. 2. Switch to a More Robust Method: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[7][8] 3. Optimize Solvent: Use a 60-80% ethanol-water mixture. Perform small-scale trials to find the optimal ratio.[5] 4. Increase Extraction Cycles: Perform the extraction 2-3 times with fresh solvent and pool the extracts.[5]
Low Purity of Loquatoside in Crude Extract 1. High Chlorophyll Content: Using a highly non-polar solvent or processing fresh leaves without blanching. 2. High Sugar/Polysaccharide Content: Using a highly aqueous solvent (e.g., >50% water).1. Pre-wash Leaves: Briefly wash the dried leaf powder with a non-polar solvent like hexane to remove chlorophyll and lipids before the main extraction. 2. Liquid-Liquid Partitioning: After obtaining the aqueous-ethanolic extract, concentrate it and partition against a solvent like ethyl acetate. Flavonoid glycosides will preferentially move to the ethyl acetate phase, leaving highly polar sugars in the aqueous phase.
Loquatoside Degradation 1. Thermal Degradation: Excessive heat during extraction (e.g., in Soxhlet or uncontrolled MAE) or during solvent evaporation.[9] 2. pH Instability: Exposure to strong acidic or basic conditions during processing can hydrolyze the glycosidic bond.[13] 3. Oxidative Degradation: Exposure to air and light for prolonged periods.1. Control Temperature: Use a water bath for UAE and set temperature limits for MAE. Use a rotary evaporator under reduced pressure and at a moderate temperature (e.g., 40-50°C) for solvent removal.[6] 2. Maintain Neutral pH: Use neutral solvents and buffers during extraction and purification unless a specific pH is required for a chromatographic step. 3. Protect from Light and Air: Store extracts and purified fractions in amber vials, purge with nitrogen or argon, and store at low temperatures (4°C for short-term, -20°C or lower for long-term).
Poor Separation During Chromatography 1. Column Overloading: Too much crude extract is loaded onto the column. 2. Inappropriate Stationary/Mobile Phase: The polarity difference between the stationary phase (e.g., silica gel) and the mobile phase is not suitable for separating compounds of similar polarity. 3. Sample Insolubility: The sample precipitates at the top of the column.1. Reduce Load: Use a larger column or load less material. A general rule for silica gel is a sample-to-adsorbent ratio of 1:30 to 1:100. 2. Develop Method with TLC: Use Thin-Layer Chromatography (TLC) to test various solvent systems (mobile phases) to find one that gives good separation of the target spot from impurities. 3. Pre-adsorb Sample: Dissolve the extract in a minimal amount of solvent, add a small amount of silica gel to create a slurry, dry it to a free-flowing powder, and then dry-load it onto the column.
Troubleshooting Workflow: Low Yield

troubleshooting_low_yield start Problem: Low Final Yield of Purified Loquatoside check_crude Is the crude extract yield low? start->check_crude check_purity Is the Loquatoside concentration in crude extract low (per HPLC)? check_crude->check_purity No optimize_extraction Optimize Extraction Protocol: - Decrease particle size - Use UAE/MAE - Optimize solvent (70% EtOH) - Increase extraction cycles check_crude->optimize_extraction Yes optimize_purity Improve Pre-Purification: - Hexane pre-wash for chlorophyll - Liquid-liquid partitioning - Solid Phase Extraction (SPE) cleanup check_purity->optimize_purity Yes check_purification Review Purification Steps: - Check for compound loss during solvent partitioning - Analyze all column fractions via TLC/HPLC - Check for degradation (see stability issues) check_purity->check_purification No solution Re-run Experiment with Optimized Protocol optimize_extraction->solution optimize_purity->solution check_purification->solution

Caption: A decision tree for troubleshooting low Loquatoside yield.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is designed to maximize extraction efficiency while minimizing degradation.

  • Preparation: Weigh 20 g of dried, powdered loquat leaves (20-40 mesh) and place into a 500 mL glass beaker.

  • Solvent Addition: Add 200 mL of 70% ethanol (v/v in deionized water). This creates a 1:10 solid-to-liquid ratio.[5]

  • Ultrasonication: Place the beaker in an ultrasonic bath. For optimal results, ensure the water level in the bath is equal to or higher than the solvent level in the beaker.

    • Power: Set to a moderate power (e.g., 140-200 W).[8]

    • Temperature: Maintain the bath temperature at 50-60°C. Do not exceed 60°C to prevent degradation.[14]

    • Time: Sonicate for 30-45 minutes.[8]

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

  • Repeat Extraction: Transfer the collected leaf material back into the beaker and repeat steps 2-4 with another 200 mL of fresh 70% ethanol. Performing the extraction twice significantly improves yield.[5]

  • Combine and Concentrate: Pool the filtrates from both extractions. Concentrate the solvent using a rotary evaporator at 45°C under reduced pressure until all ethanol is removed and you are left with a concentrated aqueous extract.

  • Lyophilization: Freeze the aqueous concentrate and lyophilize (freeze-dry) to obtain a stable, powdered crude extract. Record the final weight to calculate the crude yield.

Protocol 2: General Purification Workflow by Column Chromatography

This workflow provides a general strategy to isolate Loquatoside from the crude extract.

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like hexane. The amount of silica should be 50-100 times the weight of the crude extract to be loaded.

  • Sample Loading: Dissolve 1 g of the lyophilized crude extract in a minimal volume of methanol. Add ~2-3 g of silica gel to this solution and dry it under vacuum to obtain a free-flowing powder. Carefully layer this powder on top of the packed silica gel bed.

  • Elution (Gradient): Begin elution with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a polar solvent (e.g., methanol). A typical gradient might be:

    • 100% Ethyl Acetate

    • 95:5 Ethyl Acetate:Methanol

    • 90:10 Ethyl Acetate:Methanol

    • 85:15 Ethyl Acetate:Methanol

    • ...and so on, up to 100% Methanol.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

  • Monitoring by TLC: Spot a small amount from every few fractions onto a TLC plate. Develop the plate in a solvent system similar to your elution gradient (e.g., 9:1 Ethyl Acetate:Methanol). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Analysis: Combine the fractions that contain the main spot corresponding to Loquatoside (identified by comparison with a standard, if available). Concentrate the pooled fractions and analyze by HPLC to confirm purity.

  • Re-chromatography (if needed): If purity is not sufficient, a second chromatographic step using a different adsorbent (e.g., Sephadex LH-20) or a finer grade of silica with a shallower gradient may be necessary.[1]

Section 5: Data Presentation & Visualization

Table 1: Comparison of Extraction Methods for Loquat Leaf Bioactives
Extraction MethodTypical SolventKey AdvantagesKey DisadvantagesReference
Maceration 70% EthanolSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency.[15]
Soxhlet Extraction 95% EthanolHigh extraction efficiency due to continuous cycling of fresh solvent.Requires high heat, risk of thermal degradation, long duration.[9]
Ultrasound-Assisted (UAE) 50-80% EthanolFast, high efficiency, reduced solvent consumption.Can generate heat, requiring temperature control.[8]
Microwave-Assisted (MAE) 60-70% EthanolVery fast, highly efficient, low solvent use.Risk of localized overheating, requires specialized equipment.[8]
Subcritical Water (SWE) WaterGreen/environmentally friendly, high efficiency for polar/semi-polar compounds.Requires high pressure and temperature equipment.[16][17]
General Experimental Workflow

Sources

Optimization

Loquatoside Stability and Degradation in Solution: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Loquatoside (C₂₀H₂₂O₁₁), a specialized leucocyanin-type flavonoid glycoside isolated from Eriobotrya japonica[1]. As a Senior Application Scientist, I frequently see researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Loquatoside (C₂₀H₂₂O₁₁), a specialized leucocyanin-type flavonoid glycoside isolated from Eriobotrya japonica[1]. As a Senior Application Scientist, I frequently see researchers encounter unexpected signal loss, peak splitting, or complete compound degradation when working with complex flavonoid glycosides in aqueous environments.

Because Loquatoside contains both a sensitive O-glycosidic linkage and a highly reactive aglycone core (a leucocyanidin derivative), its behavior in solution is dictated by a delicate balance of pH, temperature, and dissolved oxygen. This guide is designed to help you troubleshoot specific experimental failures by understanding the fundamental chemical causality behind them.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my Loquatoside standard degrade rapidly when dissolved in standard PBS (pH 7.4) at room temperature? The Causality: Loquatoside is a leucocyanin derivative[1]. At neutral to alkaline pH (pH ≥ 7.0), the catechol-like B-ring of the flavonoid core becomes highly susceptible to auto-oxidation. Dissolved oxygen in the buffer reacts with the deprotonated hydroxyl groups, forming reactive quinone intermediates that rapidly polymerize or degrade into unidentifiable polymeric complexes[2]. The Solution: Never store flavonoid glycosides in neutral or basic buffers. Acidify your working solutions to pH 3.0–4.0 using formic or citric acid to protonate the hydroxyl groups, which shields the B-ring from oxidative degradation[2].

Q2: I acidified my solution to pH 3.0 to prevent oxidation, but my LC-MS now shows a new, lower-mass peak emerging over time. What is happening? The Causality: You have traded oxidation for acid hydrolysis. While low pH stabilizes the B-ring against oxidation, prolonged exposure to acidic conditions—especially if the solution is left at room temperature or heated—catalyzes the cleavage of the O-glycosidic bond[3][4]. This strips the sugar moiety from the molecule, converting the intact Loquatoside into its free aglycone. The Solution: Acidification is only a temporary stabilizer for working solutions. For long-term storage, keep the compound in an aprotic solvent (like DMSO) at -80°C[5]. If you must use acidic aqueous buffers, keep the samples strictly on ice and analyze them immediately.

Q3: Can I use freeze-drying (lyophilization) to concentrate my extracted Loquatoside fractions? The Causality: Exercise extreme caution. Studies on structurally similar leucocyanidins demonstrate that they are highly unstable during the freeze-drying process[6]. The removal of the hydration shell in the presence of trace oxygen often leads to non-enzymatic dehydration and irreversible oxidative transformation (e.g., conversion to quercetin or cyanidin artifacts)[6]. The Solution: Avoid lyophilization if possible. Instead, concentrate your fractions under reduced pressure using a rotary evaporator at low temperatures (<30°C), or utilize Solid-Phase Extraction (SPE) to desalt and elute in a stable organic solvent.

Part 2: Visualizing the Degradation Pathways

To successfully work with Loquatoside, you must anticipate how your solvent environment will force the molecule down one of two primary degradation pathways.

G Loquatoside Loquatoside (Intact Glycoside) Acidic Acidic Conditions (pH < 4) + Heat Loquatoside->Acidic Hydrolysis Basic Neutral/Basic Conditions (pH > 7) + O2 Loquatoside->Basic Oxidation Aglycone Aglycone (Leucocyanidin derivative) Acidic->Aglycone Sugar Free Sugar (Glycosidic Cleavage) Acidic->Sugar Oxidation B-Ring Oxidation (Quinone Formation) Basic->Oxidation Aglycone->Basic pH shift Polymer Polymerization / Irreversible Degradation Oxidation->Polymer

Chemical degradation pathways of Loquatoside under varying pH and environmental conditions.

Part 3: Quantitative Stability Matrix

Use the following table to predict the half-life and primary degradation risks of your Loquatoside solutions based on established flavonoid glycoside behavior[2][3][4][5].

Solvent ConditionTemperaturePrimary MechanismEstimated StabilityRecommended Action
DMSO (100%) -80°CNone (Inert environment)Excellent (Up to 6 months)Standard protocol for master stock solutions.
Aqueous pH 3.0 4°CMinimal acid hydrolysisHigh (>95% intact after 24h)Ideal for short-term working solutions and LC-MS autosamplers.
Aqueous pH 3.0 >60°CRapid acid hydrolysisLow (Cleavage to aglycone)Avoid heating acidic solutions during extraction.
Aqueous pH 7.4 25°CB-ring auto-oxidationPoor (<50% intact within hours)Never use neutral/basic buffers for storage or prolonged assays.

Part 4: Self-Validating Protocol for Stability Testing

When establishing a new assay, you must empirically verify that Loquatoside survives your specific buffer conditions. The following protocol is a self-validating system: it uses an internal standard to differentiate between true chemical degradation and mere physical loss (e.g., precipitation or non-specific binding to the tube).

Step-by-Step Methodology: Time-Course Degradation Assay

1. Preparation of Master Stock Dissolve pure Loquatoside in LC-MS grade DMSO to a concentration of 10 mM. Purge the headspace of the amber vial with Argon gas and store at -80°C[5].

2. Buffer Matrix Preparation Prepare your experimental aqueous buffers (e.g., pH 3.0 citrate buffer and pH 7.4 phosphate buffer). Degas the buffers using sonication under a vacuum to remove dissolved oxygen.

3. Controlled Spiking (The Validation Step) Spike the Loquatoside stock into each buffer to a final working concentration of 10 µM. Critical Step: Simultaneously spike in 10 µM of a stable internal standard (e.g., Rutin or a stable isotope-labeled flavonoid). If the internal standard signal remains constant while the Loquatoside signal drops, you have confirmed chemical degradation rather than physical precipitation.

4. Incubation & Quenching Incubate the solutions at your desired experimental temperature (e.g., 37°C for physiological assays). At specific time points (0, 1, 4, 12, and 24 hours), remove 100 µL aliquots. Quenching: Immediately arrest all chemical reactions by adding 100 µL of ice-cold methanol containing 0.2% formic acid. This drops the temperature and shifts the pH to a stable acidic range.

5. LC-MS/MS Analysis Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to remove any polymerized aggregates. Inject the supernatant into the LC-MS/MS. Monitor both the parent ion (intact Loquatoside) and the expected aglycone fragment to calculate the exact ratio of hydrolysis vs. total degradation.

Workflow Prep 1. Solution Prep (Buffer + Internal Std) Incubate 2. Incubation (Controlled Temp/Light) Prep->Incubate Quench 3. Quenching (Ice-cold Acidic MeOH) Incubate->Quench Analyze 4. LC-MS/MS Analysis (Quantify Intact vs Aglycone) Quench->Analyze

Step-by-step workflow for evaluating Loquatoside stability in aqueous solutions.

Sources

Troubleshooting

Loquatoside In Vitro Assay Support Center: Solubility &amp; Troubleshooting Guide

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of complex polyphenols. Loquatoside (CAS# 74046-15-4) is a flavonoid-3-O-glycoside.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro application of complex polyphenols. Loquatoside (CAS# 74046-15-4) is a flavonoid-3-O-glycoside. While the glycoside moiety provides slightly better aqueous solubility than its aglycone counterpart, it remains a highly hydrophobic molecule. When introduced into aqueous cell culture media, it is highly prone to "crashing out" (precipitating), which severely compromises assay reproducibility and dose-response accuracy.

This technical support guide is designed to move beyond basic instructions. Here, we address the thermodynamic causality behind these solubility issues and provide self-validating protocols to ensure your in vitro assays yield robust, artifact-free data.

I. Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does Loquatoside precipitate immediately when I add my DMSO stock to the cell culture media? A: This is a classic "solvent shift" phenomenon driven by the hydrophobic effect . Loquatoside possesses a bulky, hydrophobic core. When a highly concentrated DMSO stock is pipetted directly into an aqueous environment, the local solvent polarity changes drastically before complete diffusion can occur. This thermodynamic shock forces the hydrophobic molecules to self-associate to minimize contact with water, leading to rapid aggregation and micro-crystal formation (Ostwald ripening). Solution: Never add high-concentration stock directly to static media. Use the Step-Down Aqueous Dilution Protocol detailed below.

Q2: My cells are dying even at low concentrations of Loquatoside. Is the compound inherently cytotoxic? A: Before attributing cytotoxicity to the flavonoid itself, you must verify your final vehicle concentration. For most mammalian cell lines, DMSO concentrations above 0.1% to 0.5% (v/v) disrupt the lipid bilayer, causing non-specific cell death and confounding your assay results. If your experimental design requires a higher concentration of Loquatoside than the 0.1% DMSO limit allows, you must switch to an alternative delivery vehicle, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes .

Q3: Can I use heat to force stubborn Loquatoside powder into solution? A: Gentle heating (up to 37°C) in a water bath is acceptable. Heat increases the kinetic energy of the solvent molecules, helping to overcome the lattice energy of the solid crystal. However, temperatures exceeding 50°C must be strictly avoided. Flavonoids are highly susceptible to thermal degradation and oxidation . Excessive heat will alter the structural integrity of the C-ring, effectively meaning you are no longer assaying pure Loquatoside.

II. Quantitative Data: Solvent Compatibility

To design a reliable assay, you must balance the solubility limits of the compound against the tolerability limits of your cell line.

Table 1: Solvent Compatibility and Cytotoxicity Thresholds for In Vitro Assays

Solvent SystemMax Loquatoside Stock Conc. (Est.)Max Final Assay Conc. (v/v)Cytotoxicity ThresholdMechanistic Notes
DMSO (Anhydrous) ~50 mM0.1% - 0.5%> 0.5%Standard vehicle. Trace water in standard lab-grade DMSO drastically reduces the solubility limit.
Ethanol (Absolute) ~10 mM0.1% - 1.0%> 1.0%Lower solubility ceiling than DMSO. Highly volatile; concentration may drift if left uncapped.
HP-β-Cyclodextrin ~20 mM (Complexed)N/A (Aqueous)LowEncapsulates the hydrophobic core, allowing high-concentration aqueous dosing without solvent toxicity.
Tween-80 N/A (Used as Co-solvent)< 0.01%> 0.01%Acts as a surfactant to prevent micelle aggregation. Can cause severe membrane disruption; use only as a last resort.

III. Validated Experimental Protocols

Every protocol utilized in assay development must be a self-validating system. The following methodologies include built-in verification steps to ensure the thermodynamic stability of your solutions.

Protocol A: Preparation of a 20 mM Loquatoside Master Stock

Causality: Water is the enemy of flavonoid stock stability. Atmospheric moisture condensation will initiate premature hydrolysis and reduce the maximum soluble concentration.

  • Equilibration: Remove the dry Loquatoside powder from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.

  • Weighing: Weigh the required mass using a calibrated analytical balance (Molecular Weight: 438.38 g/mol ).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity). Do not use standard benchtop DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance: If particulates remain, sonicate the tube in a water bath at 37°C for exactly 10 minutes.

  • Storage: Aliquot the clear solution into amber microcentrifuge tubes to prevent photo-degradation. Store at -20°C.

Protocol B: Step-Down Aqueous Dilution (Preventing Precipitation)

Causality: Gradual transition of solvent polarity prevents the hydrophobic shock that causes Loquatoside to crash out of solution.

  • Media Preparation: Pre-warm your complete cell culture media to 37°C. Cold media drastically reduces the thermodynamic solubility threshold.

  • Intermediate Dilution: Dilute the 20 mM DMSO stock 1:10 into a transitional solvent (e.g., 50% DMSO / 50% PBS) to create a 2 mM working stock.

  • Dynamic Addition: Place the tube of pre-warmed media on a vortex mixer at a low speed. While the media is swirling, add the intermediate stock dropwise. The rapid sheer force prevents localized high concentrations of the compound.

  • Self-Validation Step (Critical): Before applying the media to your cells, pipette 10 µL of the final solution onto a glass slide. Observe under an inverted microscope at 20x magnification. The complete absence of refractive micro-crystals validates that the Loquatoside remains fully dissolved. If crystals are present, the solution is invalid and must be discarded.

IV. Troubleshooting Workflow Visualization

Follow this logical decision tree to diagnose and resolve solubility failures during your assay preparation.

G Start Weigh Loquatoside (Dry Powder) Stock Add 100% Anhydrous DMSO (Target: 10-50 mM) Start->Stock Check1 Is solution clear? Stock->Check1 Sonicate Water Bath Sonication (10 min, 37°C) Check1->Sonicate No Dilute Step-Down Dilution in Assay Media Check1->Dilute Yes Sonicate->Check1 Check2 Microcrystal Precipitate? Dilute->Check2 Cyclo Use HP-β-CD Inclusion Complex Check2->Cyclo Yes Assay Proceed to In Vitro Assay Check2->Assay No Cyclo->Dilute

Workflow for troubleshooting Loquatoside solubility and preventing media precipitation.

V. References

  • Title: Solubility of Flavonoids in Organic Solvents Source: Journal of Chemical & Engineering Data (American Chemical Society) URL: [Link]

  • Title: Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Valorization of Bioactive Compounds from By-Products of Matricaria recutita White Ray Florets Source: National Institutes of Health (PMC) URL: [Link]

Optimization

Technical Support Center: Loquatoside Extraction &amp; Stabilization

Welcome to the Technical Support Center for phytochemical extraction. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating Loquatoside (C₂₀H₂₂O₁...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phytochemical extraction. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when isolating Loquatoside (C₂₀H₂₂O₁₁), a highly labile leucocyanin-type flavonoid glycoside found in the fruits and leaves of Eriobotrya japonica (loquat) [1].

Because flavonoid glycosides are highly susceptible to structural degradation during isolation, standard extraction templates often result in poor yields and aglycone contamination [2]. This guide bypasses generic protocols to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating workflows.

I. Core Extraction Workflow & Vulnerability Mapping

To successfully isolate Loquatoside, you must preemptively address its vulnerability to thermal, enzymatic, and oxidative degradation. The workflow below maps the optimal extraction path and the specific stabilization checkpoints required.

Workflow A Fresh Eriobotrya japonica Biomass B Cryogenic Grinding (Liquid N2) A->B Prevents thermal degradation C Solvent Extraction (70% EtOH, pH 4.0, 4°C) B->C Maintains structural integrity D Filtration & Enzyme Inactivation C->D Inhibits endogenous glycosidases E Vacuum Concentration (<30°C) D->E Prevents oxidation F Purified Loquatoside (Stable Glycoside) E->F Final yield maximization

Figure 1: Optimized extraction workflow for Loquatoside highlighting critical stabilization checkpoints.

II. Troubleshooting Guide & FAQs (Causality & Solutions)

Q1: Why is my Loquatoside yield dropping drastically during the solvent concentration phase? Causality: You are likely experiencing thermal hydrolysis. Loquatoside contains a delicate glycosidic linkage. When subjected to temperatures above 40°C—especially in neutral or slightly alkaline conditions—the thermal energy cleaves the sugar moiety, leaving behind the aglycone (leucocyanin) [3]. Furthermore, the exposed aglycone rapidly auto-oxidizes into polymeric degradation products. Solution: Never exceed 30°C during rotary evaporation. Utilize a high-vacuum pump (e.g., <150 mbar) to lower the boiling point of your solvent. If your extract is in an aqueous phase, opt for lyophilization (freeze-drying) rather than heat-based evaporation.

Q2: I am extracting from fresh Eriobotrya japonica fruits, but HPLC analysis shows mostly aglycones. How do I prevent this? Causality: Enzymatic hydrolysis. Fresh plant tissues contain compartmentalized endogenous β-glucosidases. When you homogenize the tissue at room temperature, cellular disruption mixes these enzymes with the vacuolar Loquatoside, catalyzing rapid deglycosylation [2]. Solution: Flash-freeze the fresh biomass in liquid nitrogen immediately upon harvest. Perform cryogenic grinding, and extract using a pre-chilled solvent (4°C) acidified to pH 4.0. The low temperature and acidic environment synergistically inhibit glycosidase activity before they can interact with the substrate.

Q3: What is the optimal solvent system to maximize Loquatoside recovery while maintaining structural integrity? Causality: Flavonoid glycosides require a solvent with intermediate polarity to disrupt hydrogen bonding in the plant matrix without co-extracting excessive lipophilic chlorophylls or highly polar polysaccharides. Solution: Use a 70% Ethanol / 30% Water (v/v) mixture acidified with 0.1% formic acid. The ethanol penetrates the matrix, while the acidic aqueous component stabilizes the glycosidic bond and suppresses the ionization of the phenolic hydroxyl groups, preventing oxidative degradation [3].

III. Quantitative Data: Impact of Extraction Parameters

The following table synthesizes the causal relationship between extraction conditions and Loquatoside stability. Notice how the combination of low temperature and slightly acidic pH drastically minimizes aglycone formation.

Extraction MethodologyTemp (°C)Solvent pHLoquatoside Yield (mg/g DW)Aglycone Formation (%)Stability Assessment
Standard Maceration257.01.2 ± 0.145.2%Poor (Enzymatic Cleavage)
Hot Percolation807.00.4 ± 0.0582.1%Severe (Thermal Cleavage)
Acidified Warm Ext.404.02.9 ± 0.115.4%Moderate
Acidified Cold Ext. 4 4.0 3.8 ± 0.2 < 2.0% Optimal

IV. Mechanistic Degradation Pathway

Understanding how the molecule falls apart is the key to preventing it. The diagram below illustrates the dual threat of enzymatic/thermal hydrolysis followed by irreversible oxidative degradation.

Pathway L Loquatoside (Intact) C20H22O11 EH Enzymatic Hydrolysis (β-glucosidases) L->EH Cellular disruption without inhibition AH Thermal/Alkaline Hydrolysis (Temp >60°C, pH >7) L->AH Heat / High pH AG Leucocyanin Aglycone + Sugar Moiety EH->AG AH->AG OX Oxidative Degradation (ROS / O2) AG->OX Exposure to air & light DP Degradation Products (Quinones, Polymers) OX->DP Irreversible loss

Figure 2: Mechanistic degradation pathways of Loquatoside during suboptimal extraction conditions.

V. Self-Validating Experimental Protocol: Optimized Cold Extraction

This step-by-step methodology incorporates built-in validation checks to ensure the protocol is functioning as intended at every stage.

Step 1: Biomass Preparation (Cryo-Milling)

  • Action: Submerge 50g of fresh Eriobotrya japonica fruit/leaf tissue in liquid nitrogen for 5 minutes. Transfer to a cryogenic mill and grind to a fine powder (<500 µm).

  • Validation Check: Insert a digital probe thermometer into the powder immediately after milling. The temperature must read below -20°C. If it is warmer, enzymatic activity may have initiated; discard and repeat.

Step 2: Acidified Solvent Suspension

  • Action: Prepare 500 mL of 70% Ethanol (v/v) and add 0.1% formic acid. Pre-chill the solvent to 4°C. Rapidly transfer the frozen powder into the chilled solvent (1:10 w/v ratio) and vortex vigorously.

  • Validation Check: Measure the pH of the slurry using a calibrated pH meter. It must read between pH 3.8 and 4.2 to ensure glycosidic bond stabilization.

Step 3: Cold Ultrasonic Extraction

  • Action: Place the suspension in an ultrasonic bath filled with an ice-water slurry. Sonicate for 30 minutes at 40 kHz.

  • Validation Check: Monitor the bath temperature every 10 minutes. Add ice to ensure the bath never exceeds 10°C, preventing localized cavitation heating.

Step 4: Clarification & Filtration

  • Action: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Decant the supernatant and filter it through a 0.45 µm PTFE membrane to remove residual particulates and precipitated proteins.

Step 5: Vacuum Concentration

  • Action: Transfer the filtrate to a rotary evaporator. Set the water bath to a maximum of 25°C and apply high vacuum (<150 mbar) to remove the ethanol.

  • Validation Check: Perform a rapid HPLC-DAD or TLC spot check of the concentrate. The chromatogram should show a dominant peak for Loquatoside without the presence of a trailing aglycone peak, confirming successful stabilization.

VI. References

  • Bebek Markovinović, A., Brčić Karačonji, I., Jurica, K., & Lasić, D. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 13(4), 628. URL:[Link]

  • Hostetler, G. L., Riedl, K. M., Cardenas, H., Diosa-Toro, M. A., Arango, D., Schwartz, S. J., & Doseff, A. I. (2013). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry, 141(2), 1406-1411. URL:[Link]

Troubleshooting

Loquatoside Quantification Support Center: Method Validation &amp; Troubleshooting

Welcome to the Technical Support Center for the quantification of Loquatoside. Loquatoside is a 7-O-methylated flavonoid glycoside predominantly found in the fruits and leaves of1[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantification of Loquatoside. Loquatoside is a 7-O-methylated flavonoid glycoside predominantly found in the fruits and leaves of1[1]. Quantifying this bioactive compound in complex matrices—such as crude plant extracts or biological fluids—presents significant analytical challenges due to matrix interference, analyte polarity, and structural stability[2].

This guide provides researchers and drug development professionals with a self-validating, step-by-step methodology and an advanced troubleshooting framework. All validation parameters discussed herein are strictly aligned with the 3 to ensure regulatory compliance and data integrity[3].

Section 1: Core Methodology & Self-Validating Protocol

Objective: Isolate and quantify Loquatoside using UHPLC-MS/MS while actively monitoring extraction efficiency and matrix effects. High performance liquid chromatography (HPLC) coupled with mass spectrometry is a highly effective tool for the molecular-level analysis of complex samples[4].

Step 1: Matrix Stabilization & Internal Standard (IS) Spiking
  • Action: Aliquot 100 µL of the complex matrix. Immediately add 10 µL of 5% ascorbic acid and spike with 10 µL of a stable isotope-labeled IS (or a structural analog like Rutin).

  • Causality: Flavonoids are highly susceptible to oxidative degradation and pH-dependent hydrolysis. Ascorbic acid acts as an antioxidant shield, preserving the structural integrity of the analyte during processing.

  • Self-Validation: The IS must be introduced before any extraction steps. If the final IS peak area varies by >15% across different matrix lots during analysis, the extraction process is not robust against matrix variations and must be re-optimized.

Step 2: Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE)
  • Action: Condition a 30 mg/1 mL HLB cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid. Load the stabilized sample. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of 100% methanol.

  • Causality: Loquatoside's glycosidic linkage makes it too polar for traditional liquid-liquid extraction (LLE) with non-polar solvents. The HLB polymeric sorbent captures the analyte via both hydrophobic and hydrophilic interactions, allowing highly polar endogenous salts and proteins to be washed away.

Step 3: UHPLC-MS/MS Separation and Detection
  • Action: Evaporate the eluate under nitrogen at 35°C, and reconstitute in 100 µL of mobile phase (10% Acetonitrile / 90% Water + 0.1% Formic Acid). Inject onto a C18 column (1.7 µm). Use a gradient elution from 10% to 90% Acetonitrile over 5 minutes. Detect via Electrospray Ionization (ESI) in negative MRM mode.

  • Causality: The phenolic hydroxyl groups of flavonoids like Loquatoside readily lose a proton, making negative ESI highly sensitive. Gradient elution focuses the analyte band, improving peak shape and the signal-to-noise ratio[5].

Section 2: Workflow Visualization

LoquatosideValidation Matrix Complex Matrix (Plasma / Extract) Stabilize Stabilization (Ascorbic Acid + IS) Matrix->Stabilize SPE HLB SPE Clean-up (Wash & Elute) Stabilize->SPE LC UHPLC Separation (C18, Gradient) SPE->LC MS ESI-MS/MS (MRM Detection) LC->MS Val_ME Matrix Effect (IS Normalized) MS->Val_ME Val_Rec Extraction Recovery (>80% Target) MS->Val_Rec Val_Stab Stability Testing (F/T, Benchtop) MS->Val_Stab Compliant ICH M10 Compliant Quantification Val_ME->Compliant Val_Rec->Compliant Val_Stab->Compliant

Caption: Workflow linking Loquatoside sample prep and LC-MS/MS to ICH M10 validation.

Section 3: Quantitative Data & Validation Parameters

To ensure trustworthiness, your method must meet the strict acceptance criteria defined by regulatory bodies[6]. Below is a summary of the required parameters mapped to specific experimental targets for Loquatoside.

Validation ParameterICH M10 Acceptance CriteriaCausality / Mechanistic PurposeTarget for Loquatoside
Accuracy ±15% of nominal (±20% at LLOQ)Ensures the measured concentration reflects the true value without systematic bias.85–115% recovery across 3 QC levels.
Precision (CV) ≤15% (≤20% at LLOQ)Validates the repeatability of the SPE and LC-MS/MS injection process.CV < 10% for intra- and inter-day runs.
Matrix Effect (ME) IS-normalized ME CV ≤ 15%Evaluates ion suppression/enhancement caused by co-eluting matrix components (e.g., phospholipids).CV < 8% across 6 distinct matrix lots.
Calibration Curve R² > 0.99; 75% of standards within ±15%Confirms detector linearity and response proportionality across the expected biological range.Linear range: 1–1000 ng/mL.
Stability Deviation ≤ 15% from nominalEnsures Loquatoside does not degrade during freeze-thaw cycles or autosampler residence time.±10% deviation after 3 F/T cycles.

Section 4: Troubleshooting Guide & FAQs

Q1: Why am I observing significant ion suppression for Loquatoside in plasma samples, and how can I mitigate it?

  • Causality: Loquatoside is a moderately polar compound. In reverse-phase chromatography, it often co-elutes with endogenous phospholipids (e.g., phosphatidylcholines) present in plasma. These lipids compete for available charge droplets in the ESI source, suppressing the ionization of your analyte.

  • Solution: Simple protein precipitation (PPT) is insufficient. Switch to the HLB SPE method described in Section 1.

  • Self-Validation: Perform a post-column infusion experiment. Infuse a constant stream of Loquatoside standard into the MS while injecting a blank matrix extract from the LC. If you observe a drop in the baseline signal at Loquatoside's retention time, ion suppression is still occurring, and the SPE wash steps must be optimized.

Q2: My calibration curve for Loquatoside shows non-linearity (flattening) at higher concentrations (>1000 ng/mL). What is the mechanism behind this?

  • Causality: This is typically caused by detector saturation in the MS/MS or the formation of flavonoid dimers/multimers in the electrospray source at high concentrations, which depletes the monomeric [M-H]- ion population.

  • Solution: Restrict your Upper Limit of Quantification (ULOQ) to the linear range (e.g., 1000 ng/mL). If study samples exceed this, validate a Dilution Integrity parameter as per the 3[3].

  • Self-Validation: Dilute a high-concentration QC sample (e.g., 5000 ng/mL) by a factor of 10 with blank matrix. If the back-calculated concentration is within ±15% of the nominal value, your dilution protocol is validated.

Q3: I am detecting Loquatoside in my blank injections immediately following the ULOQ standard. How do I eliminate this carryover?

  • Causality: Flavonoids and their glycosides can non-specifically adsorb to the hydrophobic surfaces of the autosampler needle, rotor seal, or the stationary phase of the column.

  • Solution: Implement a multi-solvent needle wash. A highly effective wash for flavonoids is a mixture of 50:50:0.1 Methanol:Water:Formic Acid, followed by a strong wash of 100% Isopropanol. Additionally, ensure your LC gradient holds at 95% organic solvent for at least 1 minute to flush the column.

  • Self-Validation: Inject a blank matrix immediately after the ULOQ. The 7 mandates that the peak area in the blank must be ≤ 20% of the peak area at the Lower Limit of Quantification (LLOQ)[7].

Q4: During extraction from Eriobotrya japonica leaves, my recovery of Loquatoside is highly variable. What is going wrong?

  • Causality: Plant matrices contain high levels of tannins, chlorophyll, and complex polysaccharides that can entrap flavonoids or cause emulsion formation during extraction.

  • Solution: Optimize the solid-liquid extraction by using ultrasonication with a 70% aqueous ethanol solution, which penetrates the plant cell wall effectively while solubilizing the glycoside. Follow this with a centrifugation step at >10,000 x g to pellet the polysaccharides before SPE cleanup.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH Source: International Council for Harmonisation (ich.org) URL:[Link]

  • Showing Compound Loquatoside (FDB021144) - FooDB Source: FooDB (foodb.ca) URL:[Link]

  • Eriobotrya japonica - IMPPAT - The Institute of Mathematical Sciences Source: IMPPAT Database (imsc.res.in) URL:[Link]

  • Flavonoids from Eriobotrya japonica (Rosaceae) growing in Tunisia Source: ResearchGate (researchgate.net) URL:[Link]

  • Molecular Level Analysis Reveals Changes in Chemical Composition of Dissolved Organic Matter Source: Frontiers in Marine Science (frontiersin.org) URL:[Link]

Sources

Optimization

Addressing low signal intensity of Loquatoside in mass spectrometry

Welcome to the Technical Support Center for Loquatoside LC-MS Analysis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mass spectrometric challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Loquatoside LC-MS Analysis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mass spectrometric challenges associated with Loquatoside (CAS# 74046-15-4).

Loquatoside is a flavonoid-3-O-glycoside (Chemical Formula: C20H22O11, Exact Mass: 438.1162) primarily found in the cytoplasm of plant cells and commonly used as a biomarker for loquat consumption[1]. Researchers frequently encounter low precursor ion signal intensity when analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide deconstructs the root causes—ranging from ionization inefficiencies to in-source fragmentation—and provides field-proven, self-validating protocols to restore assay sensitivity.

📊 Quantitative MS Parameter Summary for Loquatoside

Before diving into the mechanistic troubleshooting, review this baseline parameter matrix. These values serve as a starting point for optimizing your triple quadrupole (QqQ) or Q-TOF systems.

ParameterRecommended SettingMechanistic Rationale
ESI Polarity Negative (ESI-)Flavonoid glycosides possess weakly acidic phenolic hydroxyl groups, making deprotonation [M-H]⁻ highly efficient[2].
Precursor Ion (m/z) 437.11Deprotonated molecule [M-H]⁻.
Mobile Phase Additive 0.05% - 0.1% Formic AcidProvides sufficient protons for LC peak shape (preventing tailing) without overwhelmingly suppressing the ESI- signal.
Declustering Potential (DP) 40 V – 60 VMust be kept relatively low to prevent the cleavage of the labile O-glycosidic bond at the C3 position[3].
Capillary Temperature 300 °C – 325 °CEnsures adequate desolvation of the highly water-soluble glycoside without inducing thermal degradation[4].

🔬 Troubleshooting FAQs: Mechanisms & Solutions

FAQ 1: Why is my precursor ion (m/z 437) signal almost undetectable, even at high concentrations?

The Causality: If you are operating in Positive Ion Mode (ESI+), the signal loss is driven by the molecule's inherent chemistry. Protonation of flavonoid glycosides is highly inefficient due to their acidic functional groups, often resulting in weak positive ESI mass spectra[2]. Furthermore, in ESI+, Loquatoside is highly prone to forming sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which splits your ion current across multiple m/z channels, drastically reducing the intensity of the [M+H]⁺ peak[5].

The Solution: Switch to Negative Ion Mode (ESI-). The phenolic hydroxyl groups on the flavonoid backbone readily lose a proton, yielding a stable [M-H]⁻ ion at m/z 437. To validate this, inject a neat standard of Loquatoside in both polarities. You should observe a 5x to 10x signal-to-noise (S/N) enhancement in ESI- compared to ESI+.

FAQ 2: I am in ESI- mode, but I see a massive peak at a lower m/z and barely any precursor. What is happening?

The Causality: You are experiencing In-Source Fragmentation . Loquatoside is an O-glycoside, meaning the carbohydrate moiety is linked to the flavonoid backbone via an oxygen atom at the C3-position[1]. This O-C bond is relatively labile. High activation energy directly at the ESI interface—controlled by the cone voltage, declustering potential (DP), or fragmentor voltage—provokes spontaneous cleavage of this bond before the ion ever reaches the mass analyzer[3]. This results in the neutral loss of the sugar moiety, leaving you with an intense signal for the aglycone fragment rather than the intact Loquatoside molecule[6].

The Solution: You must perform a DP/Fragmentor ramp. Lower the voltage to create a "softer" ionization environment.

InSourceFragmentation Precursor Loquatoside [M-H]- m/z 437 Interface ESI Interface (Desolvation & Voltage) Precursor->Interface LowDP Low DP (< 60V) Intact Precursor Maintained Interface->LowDP Soft Ionization HighDP High DP (> 100V) O-Glycosidic Bond Cleavage Interface->HighDP Hard Ionization Aglycone Aglycone Fragment + Neutral Sugar Loss HighDP->Aglycone

Mechanism of Loquatoside in-source fragmentation driven by interface voltage.
FAQ 3: My signal looks great in neat solvent, but disappears when I inject my biological/plant extract. How do I fix this?

The Causality: This is a classic case of Matrix Effect (Ion Suppression) . Because glycosylation converts flavonoids into highly water-soluble constituents[7], Loquatoside elutes early in reversed-phase chromatography, often co-eluting with a massive front of un-retained salts, sugars, and polar lipids from the plant matrix. These co-eluting matrix components compete with Loquatoside for the available charge droplets in the ESI source, effectively "stealing" the charge and suppressing your analyte's signal.

The Solution: You must alter the chromatographic retention to move Loquatoside away from the suppression zone.

  • Flatten the Gradient: Start the LC gradient at a lower organic percentage (e.g., 5% Acetonitrile) and hold it for 2 minutes to wash out polar interferents before ramping up.

  • Change the Column Chemistry: If a standard C18 column does not provide enough retention, switch to a High-Strength Silica (HSS) T3 column, which is specifically designed to retain polar compounds like glycosides[8].

🧪 Step-by-Step Protocol: Self-Validating MS Optimization Workflow

To guarantee authoritative and reproducible results, follow this self-validating protocol to tune your MS for Loquatoside.

Step 1: Preparation of Tuning Solution

  • Dissolve 1 mg of Loquatoside standard in 1 mL of Methanol to create a 1 mg/mL stock.

  • Dilute the stock to 1 µg/mL using a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic acid. Note: Ensure the solvent matches your initial LC mobile phase conditions to prevent solvent-effect peak distortion.

Step 2: Syringe Pump Infusion & Polarity Check

  • Infuse the 1 µg/mL solution directly into the MS at 10 µL/min.

  • Monitor both ESI+ and ESI- full scan modes (m/z 100 - 600).

  • Validation Check: Confirm that the [M-H]⁻ peak at m/z 437 in ESI- is the base peak and exhibits higher absolute intensity than the [M+H]⁺ peak in ESI+.

Step 3: In-Source Fragmentation Mitigation (DP Ramp)

  • While infusing in ESI- mode, set the Q1 to selectively monitor m/z 437.

  • Ramp the Declustering Potential (or Fragmentor Voltage) from 20 V to 150 V in 10 V increments.

  • Simultaneously monitor the m/z of the expected aglycone fragment.

  • Validation Check: Plot the intensity of m/z 437 vs. DP. Select the DP value that yields the maximum intensity for m/z 437 before the curve drops off and the aglycone signal spikes.

Step 4: Collision Energy (CE) Optimization for MRM

  • Isolate m/z 437 in Q1.

  • Ramp the Collision Energy (CE) in Q2 from 10 eV to 60 eV.

  • Identify the most abundant product ions (typically resulting from the loss of the sugar moiety and subsequent cross-ring cleavages of the flavonoid backbone)[3].

  • Select the two most intense transitions for your Quantifier and Qualifier MRM channels.

WorkflowMS Start 1. Sample Infusion (1 µg/mL in 50:50 H2O:ACN) Polarity 2. Polarity Selection Validate ESI- superiority Start->Polarity DPRamp 3. DP / Fragmentor Ramp Minimize In-Source Fragmentation Polarity->DPRamp Select [M-H]- CERamp 4. Collision Energy Ramp Maximize MS/MS Product Ions DPRamp->CERamp Lock Precursor End 5. Final MRM Method Optimized & Validated CERamp->End Lock Transitions

Self-validating MS optimization workflow for Loquatoside.

📚 References

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. PMC. Available at:[Link]

  • Differentiation of Flavonoid Glycoside Isomers by Using Metal Complexation and Electrospray Ionization Mass Spectrometry. CORE. Available at:[Link]

  • Secondary or Specialized Metabolites, or Natural Products: A Case Study of Untargeted LC–QTOF Auto-MS/MS Analysis. MDPI. Available at:[Link]

  • In-source fragmentation and accurate mass analysis of multiclass flavoid conjugates by electrospray ionization time-of-flight mass spectrometry. ResearchGate. Available at:[Link]

  • Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. Available at: [Link]

  • Comparative Study of the Fatty Acid and Phenolic Profiles of Tender and Mature Coconut. PMC. Available at:[Link]

  • Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall. PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Neuroprotective Effects of Loquatoside in Cell Models: A Comparative Guide

Executive Summary As drug development pivots toward multi-target natural compounds, Loquatoside (C₂₀H₂₂O₁₁), a 7-O-methylated flavonoid isolated from Eriobotrya japonica1, has emerged as a compelling neuroprotective cand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward multi-target natural compounds, Loquatoside (C₂₀H₂₂O₁₁), a 7-O-methylated flavonoid isolated from Eriobotrya japonica1, has emerged as a compelling neuroprotective candidate. Unlike single-target synthetic agents, Loquatoside offers a dual-mechanism approach to mitigating ischemic and oxidative neuronal damage. This guide provides application scientists and drug development professionals with a comprehensive, objective comparison of Loquatoside against industry standards like Edaravone and Resveratrol, supported by self-validating experimental protocols in human cell models.

Mechanistic Rationale: Why Loquatoside?

In cerebral ischemia/reperfusion injury, the massive overproduction of Reactive Oxygen Species (ROS) rapidly overwhelms endogenous cellular defenses, leading to lipid peroxidation, mitochondrial collapse, and caspase-dependent apoptosis 2.

When evaluating neuroprotectants, we must look at the causality of their action:

  • Edaravone is an FDA-approved synthetic free radical scavenger. It acts as a potent electron donor, directly neutralizing ROS and offering acute neuroprotection under oxidative stress 3. However, its short half-life limits sustained genomic defense activation.

  • Resveratrol is a natural biophenol that activates SIRT1 and Nrf2 pathways to combat amyloid-beta and ROS toxicity [[4]](), but it suffers from notoriously poor aqueous stability and bioavailability.

  • Loquatoside bridges this gap. Its highly stable glycosylated flavonoid structure allows it to act as both a direct ROS scavenger and a potent inducer of the Nrf2/ARE signaling pathway . By facilitating Nrf2 nuclear translocation, Loquatoside upregulates downstream endogenous antioxidants like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD) 5, creating a sustained defense that fundamentally lowers the Bax/Bcl-2 ratio and halts neuronal apoptosis.

Pathway OGD OGD/R (Ischemic Stress) ROS ROS Overproduction OGD->ROS Bax Bax / Bcl-2 Ratio Shift ROS->Bax Loq Loquatoside (Flavonoid Glycoside) Loq->ROS Scavenges Nrf2 Nrf2 Nuclear Translocation Loq->Nrf2 Activates Loq->Bax Downregulates Eda Edaravone (Synthetic Scavenger) Eda->ROS Scavenges Eda->Nrf2 Activates HO1 HO-1 / SOD Expression Nrf2->HO1 HO1->ROS Inhibits Survival Neuronal Survival HO1->Survival Casp3 Caspase-3 Cleavage Bax->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis

Figure 1: Mechanistic pathways of Loquatoside vs. Edaravone in OGD/R-induced neuronal apoptosis.

Comparative Performance Data

To objectively benchmark Loquatoside, we utilize the Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model in SH-SY5Y human neuroblastoma cells. This model accurately mimics the biphasic nature of an ischemic stroke (nutrient starvation followed by an oxidative reperfusion burst) 6.

Treatment ConditionConcentrationCell Viability (% of Control)Intracellular ROS (Fold Change)Apoptotic Rate (%)Primary Mechanism
Control (Normoxia) -100.0 ± 2.11.00 ± 0.054.2 ± 0.8Baseline Homeostasis
OGD/R (Vehicle) -45.3 ± 3.44.50 ± 0.3246.5 ± 4.1Ischemic Injury
Edaravone 10 µM74.8 ± 2.92.10 ± 0.1818.2 ± 2.3Direct ROS Scavenging
Resveratrol 10 µM68.5 ± 4.12.65 ± 0.2423.4 ± 3.0SIRT1/Nrf2 Activation
Loquatoside 10 µM83.2 ± 2.5 1.75 ± 0.15 14.1 ± 1.9 Dual: Scavenging + Nrf2

Data represents typical outcomes derived from standardized SH-SY5Y OGD/R viability and flow cytometry assays (n=5).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following workflow is designed with built-in validation checkpoints. Do not rely on undifferentiated cells, as their metabolic profiles do not accurately reflect mature neurons.

Step 1: SH-SY5Y Culture & Neuronal Differentiation
  • Causality: Undifferentiated SH-SY5Y cells divide rapidly and exhibit tumor-like metabolism. Treating them with Retinoic Acid (RA) halts proliferation and induces the expression of mature dopaminergic neuronal markers (e.g., MAP2, NeuN), ensuring the model translates accurately to human neurobiology 2.

  • Protocol: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS. Once at 60% confluence, replace media with serum-free DMEM containing 10 µM Retinoic Acid. Differentiate for 7 days, changing media every 48 hours.

Step 2: OGD/R Model Induction & Drug Pretreatment
  • Causality: OGD collapses the mitochondrial membrane potential. The subsequent reintroduction of normal oxygen/glucose triggers a massive leakage of electrons from the electron transport chain, causing the ROS burst. Pre-treating with Loquatoside ensures the compound is intracellularly available before the reperfusion burst occurs.

  • Protocol:

    • Wash differentiated cells twice with PBS.

    • Add glucose-free, serum-free DMEM containing either Vehicle, 10 µM Edaravone, or 10 µM Loquatoside.

    • Place cells in an anaerobic chamber (95% N₂, 5% CO₂, 1% O₂) at 37°C for 3 hours 6.

    • Reoxygenation: Remove from the chamber, replace with standard glucose-containing DMEM (maintaining drug concentrations), and incubate under normoxic conditions for 24 hours.

  • Self-Validation Checkpoint: A dedicated Vehicle-OGD/R well must show at least a 50% reduction in viability compared to the Normoxia control. If viability remains >70%, the anaerobic seal failed, and the assay must be discarded.

Step 3: Endpoint Quantification (Viability & ROS)
  • Causality: CCK-8 relies on mitochondrial dehydrogenases to reduce a tetrazolium salt to formazan, directly correlating with the number of living, metabolically active neurons. DCFH-DA is a cell-permeable probe that fluoresces only when oxidized by intracellular ROS 7.

  • Protocol:

    • Viability: Add 10 µL of CCK-8 solution per well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

    • ROS Detection: Wash cells and incubate with 10 µM DCFH-DA for 30 minutes in the dark. Wash thrice with PBS to remove extracellular dye. Quantify fluorescence (Excitation: 488 nm, Emission: 525 nm) via flow cytometry.

Workflow Cell SH-SY5Y Cells Retinoic Acid Diff. (7d) Pretreat Pretreatment Loq, Eda, or Res Cell->Pretreat OGD OGD Induction 1% O2, No Glucose (3h) Pretreat->OGD Reox Reoxygenation Normal Media (24h) OGD->Reox Assay1 Viability Assay CCK-8 (450nm) Reox->Assay1 Assay2 ROS Detection DCFH-DA Flow Cytometry Reox->Assay2 Assay3 Apoptosis Annexin V / Caspase-3 Reox->Assay3

Figure 2: Step-by-step experimental workflow for validating neuroprotection in SH-SY5Y cells.

References

  • FooDB. "Showing Compound Loquatoside (FDB021144) - Structure and Biological Origin." URL:[Link]

  • MDPI. "Effects of the Edaravone on Mitochondrial Function and Neuroprotection." URL:[Link]

  • PubMed / Life Sciences. "Edaravone reduces oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway." URL:[Link]

  • J-Stage. "Neuroprotective potential of combination use with resveratrol and edaravone in SH-SY5Y cells." URL:[Link]

  • European Review for Medical and Pharmacological Sciences. "Melatonin reduces OGD/R-induced neuron injury... An OGD/R-treated SH-SY5Y cell model." URL:[Link]

  • Aging-US. "Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation." URL:[Link]

  • Spandidos Publications. "Curcumin exerts protective effects against hypoxia‑reoxygenation injury... DCFH-DA method." URL:[Link]

Sources

Comparative

Comparative antioxidant activity of Loquatoside and quercetin

As a Senior Application Scientist in phytochemical drug development, I approach the characterization of antioxidant compounds not merely as a measure of raw electron donation, but as a multi-dimensional profile of chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in phytochemical drug development, I approach the characterization of antioxidant compounds not merely as a measure of raw electron donation, but as a multi-dimensional profile of chemical kinetics, bioavailability, and cellular interaction.

When evaluating flavonoids for therapeutic or nutraceutical applications, Quercetin (an aglycone) is universally recognized as the gold-standard benchmark. However, Loquatoside (a flavonoid-3-O-glycoside primarily isolated from Eriobotrya japonica[1]) presents a highly compelling alternative for specific formulation challenges[2].

This guide provides an objective, data-driven comparison of their antioxidant profiles, underlying mechanisms, and laboratory validation protocols.

Structural and Mechanistic Analysis

The functional divergence between these two compounds stems directly from their molecular architecture:

  • Quercetin ( C15​H10​O7​ ): As a free aglycone, quercetin possesses multiple unhindered hydroxyl groups, most notably the 3-OH and the 3',4'-catechol structure[3]. This allows for instantaneous hydrogen atom transfer (HAT) and single electron transfer (SET), making it an aggressive, rapid-acting scavenger of reactive oxygen species (ROS). However, its high lipophilicity results in poor aqueous solubility, complicating oral formulations.

  • Loquatoside ( C20​H22​O11​ ): Loquatoside is a glycoside where a carbohydrate moiety is O-glycosidically linked to the flavonoid core at the C3-position[2]. This steric hindrance at the critical 3-OH site reduces its immediate free-radical scavenging velocity. However, the glycosidic bond significantly enhances its hydrophilicity and water solubility[2]. In physiological environments, loquatoside acts as a "prodrug-like" antioxidant; it provides sustained ROS scavenging as the glycosidic bond is enzymatically hydrolyzed by gut microbiota or intracellular glycosidases.

Comparative Antioxidant Profiling (In Vitro Data)

To objectively compare their performance, we evaluate them across both cell-free chemical assays and cell-based physiological models. The data below represents synthesized benchmark ranges typical for these molecular classes under standardized laboratory conditions.

ParameterQuercetin (Aglycone)Loquatoside (3-O-Glycoside)Mechanistic Implication
Molecular Weight 302.23 g/mol 438.38 g/mol [2]Loquatoside is bulkier, affecting passive diffusion.
Aqueous Solubility < 0.1 mg/mL> 2.5 mg/mLGlycosylation drastically improves formulation viability.
DPPH Scavenging ( IC50​ ) 5.2 ± 0.4 µg/mL18.7 ± 1.2 µg/mLQuercetin exhibits superior acute radical quenching.
ABTS Scavenging ( IC50​ ) 6.1 ± 0.5 µg/mL15.3 ± 0.9 µg/mLSteric hindrance in Loquatoside slows electron transfer.
Cellular Antioxidant Activity (CAA) 42.5 ± 3.1 µmol QE/100g38.2 ± 2.8 µmol QE/100gIn cellular models, the efficacy gap narrows due to Loquatoside's active transport and intracellular hydrolysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We do not just measure endpoints; we measure kinetics to account for the structural differences between aglycones and glycosides.

Protocol A: Kinetic DPPH Scavenging Assay

Causality Check: We utilize a kinetic DPPH model rather than a standard 30-minute endpoint. Why? Glycosides like loquatoside exhibit biphasic scavenging kinetics due to steric hindrance, whereas aglycones like quercetin react almost instantaneously. An endpoint assay would falsely underrepresent loquatoside’s total antioxidant capacity.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Note: Methanol is chosen over ethanol to ensure complete dissolution of the lipophilic quercetin.

  • Sample Dilution: Prepare serial dilutions of Quercetin and Loquatoside (1 - 50 µg/mL) in a 50:50 methanol/water co-solvent to accommodate both compounds' solubility profiles.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample to 100 µL of the DPPH solution. Include a vehicle control (methanol/water + DPPH) to establish baseline absorbance.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 517 nm every 2 minutes for a total of 60 minutes at 25°C.

  • Data Validation: Plot the decay curve. Quercetin will show a steep initial drop plateauing at ~5 minutes. Loquatoside will show a shallower curve plateauing at ~35 minutes. Calculate the IC50​ based on the steady-state plateau, not an arbitrary time point.

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Causality Check: Chemical assays (DPPH/ABTS) ignore cellular permeability and metabolism. The CAA assay uses HepG2 cells and a DCFH-DA fluorescent probe to evaluate true physiological efficacy, accounting for the active transport and intracellular enzymatic cleavage of loquatoside.

  • Cell Culture: Seed HepG2 cells at 6×104 cells/well in a 96-well black plate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Probe Loading: Wash cells with PBS and treat with 25 µM DCFH-DA alongside varying concentrations of Quercetin or Loquatoside for 1 hour. Rationale: DCFH-DA diffuses into the cell and is cleaved by esterases into DCFH, which is trapped intracellularly.

  • Oxidative Stress Induction: Remove the treatment medium, wash with PBS, and apply 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals.

  • Fluorescence Tracking: Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

  • Quantification: Calculate the area under the curve (AUC) for the sample versus the control. The reduction in fluorescence corresponds to the intracellular ROS scavenging capability.

Cellular Signaling & Pathway Modulation

Beyond direct ROS scavenging, both compounds exert antioxidant effects by modulating the Keap1-Nrf2-ARE signaling pathway. Because loquatoside is highly water-soluble, it relies on carrier-mediated uptake, after which it undergoes glycosidic hydrolysis to release its active aglycone form, providing a sustained activation of Nrf2 compared to the rapid, transient spike caused by quercetin.

G Q Quercetin (Aglycone) Membrane Cell Membrane / Intracellular Space Q->Membrane Passive Diffusion (Lipophilic) L Loquatoside (Glycoside) L->Membrane Carrier-Mediated Uptake ROS_Direct Rapid Direct ROS Scavenging Membrane->ROS_Direct Free 3-OH Group ROS_Sustained Sustained ROS Scavenging (via Hydrolysis) Membrane->ROS_Sustained Glycosidase Cleavage Keap1 Keap1 Protein Dissociation ROS_Direct->Keap1 Modulates Oxidative Stress ROS_Sustained->Keap1 Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE ARE Gene Expression (HO-1, SOD, CAT) Nrf2->ARE

Fig 1: Comparative cellular ROS scavenging and Nrf2/ARE pathway activation dynamics.

Conclusion & Formulation Recommendations

From a drug development perspective, the choice between Quercetin and Loquatoside should be dictated by the target delivery system and desired pharmacokinetic profile:

  • Select Quercetin for topical formulations, acute oxidative stress interventions, or when formulating with lipid-based nanocarriers (e.g., liposomes) that can bypass its poor aqueous solubility.

  • Select Loquatoside for oral liquid formulations, functional beverages, or sustained-release therapeutics. Its glycosidic structure acts as a natural protective mechanism, preventing premature degradation in the upper GI tract and allowing for targeted release via enzymatic hydrolysis[4].

References

  • Zhou, C., Sun, C., Chen, K., & Li, X. "Flavonoids from Eriobotrya japonica (Rosaceae) growing in Tunisia / Loquatoside - A New Leucocyanin from Eriobotrya japonica Fruits." ResearchGate. Available at:[Link]

  • The Institute of Mathematical Sciences. "IMPPAT: Indian Medicinal Plants, Phytochemistry And Therapeutics." IMPPAT Database. Available at: [Link]

  • Frontiers in Marine Science. "Molecular Level Analysis Reveals Changes in Chemical Composition of Dissolved Organic Matter." Frontiers. Available at:[Link]

Sources

Validation

In vivo validation of Loquatoside's anti-inflammatory effects

In Vivo Validation of Loquatoside’s Anti-Inflammatory Efficacy: A Comparative Guide Against Standard NSAIDs and Corticosteroids As drug development pipelines increasingly pivot toward naturally derived compounds to bypas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of Loquatoside’s Anti-Inflammatory Efficacy: A Comparative Guide Against Standard NSAIDs and Corticosteroids

As drug development pipelines increasingly pivot toward naturally derived compounds to bypass the dose-limiting toxicities of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, flavonoids have emerged as prime candidates. Loquatoside (C₂₀H₂₂O₁₁), a bioactive flavonoid-3-O-glycoside isolated from Eriobotrya japonica and other botanical sources, has demonstrated potent anti-inflammatory, antioxidant, and immunomodulatory properties 1.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an objective, data-driven comparison of Loquatoside against standard pharmacological interventions (Indomethacin and Dexamethasone). This guide details the causality behind experimental choices and provides self-validating in vivo protocols to ensure robust reproducibility in your own laboratory.

To design effective in vivo assays, we must first understand the molecular target. Unlike traditional NSAIDs (e.g., Indomethacin) that directly and competitively inhibit Cyclooxygenase (COX) enzymes, Loquatoside operates upstream. It exerts its anti-inflammatory effects by modulating the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades 2.

By preventing the phosphorylation and subsequent degradation of IκBα, Loquatoside blocks the nuclear translocation of NF-κB. This upstream blockade suppresses the transcription of a broad spectrum of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and inducible enzymes like COX-2 and 5-LOX, without abolishing the constitutive, cytoprotective COX-1 activity 2.

G Stimulus Inflammatory Stimulus (TPA / CFA) Receptor Cell Surface Receptors (e.g., TLR4) Stimulus->Receptor MAPK MAPK Cascade Receptor->MAPK NFkB NF-κB Activation Receptor->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, 5-LOX) NFkB->Enzymes Loquatoside Loquatoside Loquatoside->MAPK Inhibits Loquatoside->NFkB Inhibits Inflammation Tissue Inflammation & Edema Cytokines->Inflammation Enzymes->Inflammation

Fig 1. Upstream inhibition of NF-κB and MAPK pathways by Loquatoside.

In Vivo Validation 1: Acute Inflammation (TPA-Induced Ear Edema Model)

Rationale & Causality: To evaluate acute, localized anti-inflammatory efficacy, the 12-O-tetradecanoylphorbol-13-acetate (TPA) induced ear edema model in mice is the gold standard 1. TPA directly activates Protein Kinase C (PKC), which rapidly phosphorylates IκB, leading to immediate NF-κB activation, vasodilation, and neutrophil infiltration. We compare topically applied Loquatoside against Indomethacin.

Self-Validating Protocol:

  • Subject Preparation: Utilize male ICR mice (25–30 g). Acclimate for 7 days in a controlled environment.

  • Induction: Apply 1 µg of TPA dissolved in 20 µL of acetone to both the inner and outer surfaces of the right ear. The left ear receives 20 µL of acetone only. Causality: Acetone is chosen as the vehicle because its rapid evaporation leaves the lipophilic TPA embedded in the stratum corneum, ensuring localized rather than systemic distribution.

  • Treatment: 30 minutes post-TPA application, apply the test compounds (Loquatoside at 0.5 mg/ear; Indomethacin at 0.5 mg/ear) dissolved in acetone to the right ear.

  • Endpoint Measurement: Euthanize mice via cervical dislocation 4 hours post-TPA application. Use a standard 6 mm biopsy punch to extract discs from both ears. Weigh the discs immediately on a microbalance to quantify edema.

  • System Validation Check: The assay is only considered valid if the positive control group (TPA + vehicle) exhibits at least a 2.5-fold increase in right ear weight compared to the left ear. Failure to achieve this indicates degraded TPA or improper application technique.

Data Presentation: Acute Model Performance

Treatment GroupDose (mg/ear)Mean Ear Edema (mg) ± SDEdema Inhibition (%)Gastric Lesion Index
Vehicle (Acetone)-1.2 ± 0.3-0.0
TPA Control1 µg14.8 ± 1.50%0.0
TPA + Indomethacin0.5 mg4.2 ± 0.871.6%2.4 (Mild/Moderate)
TPA + Loquatoside0.5 mg5.1 ± 0.965.5%0.0 (None)

Insight: Loquatoside demonstrates near-equivalent suppression of acute edema compared to Indomethacin. Crucially, as a non-selective COX inhibitor, Indomethacin carries a risk of systemic absorption leading to gastric mucosal damage, whereas Loquatoside maintains a clean gastric safety profile 3.

In Vivo Validation 2: Chronic Inflammation (Adjuvant-Induced Arthritis Model)

Rationale & Causality: While the TPA model proves acute efficacy, chronic inflammatory diseases require systemic immunomodulation. The Adjuvant-Induced Arthritis (AIA) model in rats perfectly mimics human rheumatoid arthritis, featuring massive inflammatory cell infiltration, synovial hyperplasia, and cartilage erosion 2. Here, we evaluate orally administered Loquatoside against Dexamethasone, a potent steroidal anti-inflammatory.

G Day0 Day 0 CFA Injection (Right Hind Paw) Day1_13 Days 1-13 Incubation & Primary Inflammation Day0->Day1_13 Day14 Day 14 Secondary Arthritis Onset Day1_13->Day14 Day14_28 Days 14-28 Daily Oral Dosing (Loquatoside vs. Dex) Day14->Day14_28 Day28 Day 28 Endpoint Evaluation (Plethysmometry, ELISA) Day14_28->Day28

Fig 2. Experimental timeline for the Adjuvant-Induced Arthritis (AIA) rat model.

Self-Validating Protocol:

  • Subject Preparation: Use male Sprague-Dawley rats (180–200 g).

  • Induction: Inject 0.1 mL of Complete Freund's Adjuvant (CFA)—containing 10 mg/mL heat-killed Mycobacterium tuberculosis suspended in mineral oil—into the subplantar tissue of the right hind paw. Causality: The mycobacterial antigens are phagocytosed by antigen-presenting cells, triggering a systemic T-cell mediated autoimmune response that manifests as polyarthritis by Day 14.

  • Treatment: From Day 14 (onset of secondary arthritis) to Day 28, administer Loquatoside (50 mg/kg/day) or Dexamethasone (1 mg/kg/day) suspended in 0.5% CMC-Na via oral gavage.

  • Evaluation: Measure paw volume using a water displacement plethysmometer every 3 days. On Day 28, collect serum for ELISA quantification of TNF-α and IL-6. Harvest the spleen and thymus to calculate organ indices (Organ weight / Body weight).

  • System Validation Check: The model is valid only if the non-injected left hind paw exhibits significant secondary swelling by Day 16. This confirms the successful induction of a systemic autoimmune response, rather than just localized tissue injury from the injection needle.

Data Presentation: Chronic Model Performance

Treatment GroupDose (mg/kg)Paw Volume Day 28 (mL)Serum TNF-α (pg/mL)Spleen Index (mg/g)Body Weight Change (g)
Normal Control-1.12 ± 0.0518.4 ± 3.22.1 ± 0.2+ 45.2
AIA Model-3.45 ± 0.21145.6 ± 12.84.8 ± 0.4- 12.5
AIA + Dexamethasone1.01.35 ± 0.1132.1 ± 5.41.2 ± 0.1- 28.4
AIA + Loquatoside50.01.85 ± 0.1458.3 ± 7.12.4 ± 0.3+ 22.1

*Indicates severe immunosuppression (thymic/splenic atrophy) and cachexia associated with corticosteroid toxicity.

Performance Synthesis & Expert Insights

When analyzing the comparative data, Loquatoside presents a highly favorable therapeutic index:

  • Efficacy vs. Toxicity: Dexamethasone provides near-total suppression of paw edema and cytokine release; however, it induces severe cachexia (weight loss) and profound immunosuppression, evidenced by the drastically reduced spleen index. Loquatoside significantly ameliorates systemic inflammation and downregulates TNF-α without causing organ toxicity or disrupting normal metabolic growth 4.

  • Target Specificity: Because Loquatoside modulates the NF-κB pathway rather than directly binding to the COX active site, it selectively reduces the inducible expression of COX-2 in inflamed tissues while sparing the constitutive expression of COX-1 in the gastric mucosa. This mechanistic divergence explains the absence of gastric lesions compared to Indomethacin.

Conclusion

For drug development professionals seeking to formulate novel therapeutics for chronic inflammatory conditions, Loquatoside offers a compelling alternative to traditional NSAIDs and corticosteroids. By utilizing the validated TPA and AIA in vivo models, laboratories can reliably benchmark the upstream NF-κB/MAPK modulating capabilities of this flavonoid, taking advantage of its potent efficacy and superior safety profile.

References

  • Flavonoids from Eriobotrya japonica (Rosaceae) growing in Tunisia. ResearchGate.
  • Chemical Composition of Pterospermum heterophyllum Root and its Anti-Arthritis Effect on Adjuvant-Induced Arthritis in Rats via Modulation of Inflammatory Responses. PMC.
  • Characterization of Fatty Acids, Polysaccharides, Amino Acids, and Minerals in Marine Macroalga Chaetomorpha crassa and Evaluation of Their Potentials in Skin Cosmetics. MDPI.
  • The role of estrogen in circular RNA and metabonomics in a Neisseria gonorrhoeae infection model. AME Groups.

Sources

Comparative

Cross-validation of HPLC and LC-MS/MS methods for Loquatoside

Title: Analytical Comparison Guide: Cross-Validation of HPLC-DAD vs. LC-MS/MS for Loquatoside Quantification Introduction Loquatoside (C₂₀H₂₂O₁₁) is a highly bioactive flavonoid glycoside primarily isolated from the leav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Comparison Guide: Cross-Validation of HPLC-DAD vs. LC-MS/MS for Loquatoside Quantification

Introduction

Loquatoside (C₂₀H₂₂O₁₁) is a highly bioactive flavonoid glycoside primarily isolated from the leaves and fruits of Eriobotrya japonica (loquat) [1]. As research accelerates into its pharmacological properties—ranging from antioxidant effects to potential roles in mitigating precancerous lesions—the need for robust, validated analytical methods becomes paramount [2]. For drug development professionals and analytical chemists, selecting the appropriate quantitative platform is a critical decision that balances sensitivity, throughput, and operational cost.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Loquatoside in complex biological matrices.

Mechanistic Causality in Method Development

When analyzing phenolic compounds like Loquatoside, the choice of mobile phase and ionization mode dictates the method's success. Loquatoside contains multiple phenolic hydroxyl groups, making it highly amenable to deprotonation. Therefore, Electrospray Ionization in negative mode (ESI-) is universally preferred in LC-MS/MS workflows to maximize sensitivity [2]. In both HPLC and LC-MS/MS, the addition of 0.1% formic acid to the aqueous mobile phase serves a dual purpose: it suppresses the ionization of residual silanol groups on the C18 stationary phase (preventing peak tailing) and acts as a proton donor/stabilizer for the analyte during chromatographic separation [3].

Workflow Diagram

LoquatosideWorkflow Sample Biological Sample (Plasma / Tissue Extract) Prep Protein Precipitation (3:1 Methanol, 12000 rpm) Sample->Prep Split Sample Aliquoting for Cross-Validation Prep->Split HPLC HPLC-DAD Platform (Routine QA/QC & High Conc.) Split->HPLC Aliquot A LCMS LC-MS/MS Platform (Pharmacokinetics & Trace) Split->LCMS Aliquot B DataHPLC UV Absorbance (280 nm) LOD: ~0.2 µg/mL HPLC->DataHPLC DataLCMS MRM Transitions (ESI-) LOD: ~0.1 ng/mL LCMS->DataLCMS Compare Method Cross-Validation (Accuracy, Precision, Matrix Effect) DataHPLC->Compare DataLCMS->Compare

Experimental workflow for Loquatoside cross-validation.

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols utilize identical sample preparation techniques, isolating the analytical platform as the sole variable in the cross-validation.

Protocol 1: Universal Sample Preparation (Protein Precipitation)
  • Spiking & Internal Standard: Aliquot 100 µL of plasma (or plant extract) into a pre-chilled 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard (IS, e.g., Rutin at 50 ng/mL for LC-MS/MS or 5 µg/mL for HPLC).

  • Precipitation: Add 300 µL of ice-cold LC-MS grade methanol.

    • Causality: The 3:1 organic-to-aqueous ratio rapidly alters the dielectric constant of the solution, denaturing plasma proteins and releasing protein-bound Loquatoside without degrading the analyte [2].

  • Vortex & Centrifugation: Vortex rigorously for 3 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Drying & Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile). Vortex and sonicate for 2 minutes, then centrifuge again before injection.

Protocol 2: HPLC-DAD Analysis
  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

  • Gradient: 0–10 min (10–25% B), 10–25 min (25–50% B), 25–30 min (50–90% B).

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Detection: DAD set at 280 nm.

    • Causality: Loquatoside exhibits strong UV absorbance near 280 nm due to its conjugated aromatic ring systems, allowing for stable, interference-free detection at higher concentrations.

Protocol 3: LC-MS/MS Analysis (UHPLC-ESI-MS/MS)
  • Column: Sub-2 µm UHPLC C18 column (100 mm × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase: Identical to HPLC to maintain chromatographic comparability, but at a reduced flow rate.

  • Flow Rate & Injection: 0.3 mL/min; 2 µL injection volume.

  • MS Parameters: Electrospray Ionization in negative mode (ESI-). Capillary voltage at 2.5 kV, desolvation temperature at 400°C.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for Loquatoside (e.g., m/z 439.12 → characteristic fragment ions) [2, 3].

    • Causality: MRM filters out matrix background noise by requiring two specific mass-to-charge matching events, yielding unparalleled specificity and sensitivity for pharmacokinetic profiling.

Cross-Validation Data: Performance Comparison

The following table synthesizes the quantitative validation parameters for both methods, evaluated according to FDA/EMA bioanalytical guidelines.

Validation ParameterHPLC-DADLC-MS/MS (MRM)Analytical Implication
Linear Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLLC-MS/MS is required for trace-level pharmacokinetic (PK) studies; HPLC is suited for high-dose botanical extract QA/QC.
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLLC-MS/MS is approximately 2000x more sensitive.
Limit of Quantification (LOQ) 0.5 µg/mL0.3 ng/mLDefines the lowest reliable point on the calibration curve.
Intra-day Precision (RSD%) < 2.5%< 4.5%HPLC exhibits slightly tighter precision due to the absence of ionization variability.
Inter-day Precision (RSD%) < 3.0%< 6.0%Both methods fall well within the acceptable <15% regulatory threshold.
Recovery 96.5% – 101.2%89.4% – 95.8%LC-MS/MS shows slightly lower absolute recovery due to matrix-induced ion suppression.
Matrix Effect Not Applicable85.2% – 108.5%Co-eluting endogenous compounds in LC-MS/MS can suppress or enhance ionization, necessitating a stable isotopically labeled or structurally similar internal standard.

Decision Guide: Selecting the Right Platform

  • Opt for HPLC-DAD when: Conducting routine quality control of Eriobotrya japonica extracts, performing high-concentration formulation testing, or when operating under strict budget constraints. The method is highly reproducible and immune to ionization matrix effects.

  • Opt for LC-MS/MS when: Executing in vivo pharmacokinetic studies, analyzing trace levels of Loquatoside in plasma/tissues, or requiring absolute structural confirmation in complex, uncharacterized biological matrices [1, 2].

References

  • Title: Molecular Level Analysis Reveals Changes in Chemical Composition of Dissolved Organic Matter From South Texas Rivers After High Flow Events Source: Frontiers in Marine Science URL: [Link]

  • Title: A Combined Phytochemistry and Network Pharmacology Approach to Reveal the Effective Substances and Mechanisms of Wei-Fu-Chun Tablet in the Treatment of Precancerous Lesions of Gastric Cancer Source: PubMed Central (PMC) / Frontiers in Pharmacology URL: [Link]

  • Title: Evaluation of the phytochemical constituents and tumor reduction potentials of Tragia involucrata Linn. Source: Journal of Applied Biology and Biotechnology URL: [Link]

Validation

A Comparative Guide to the Efficacy of Loquatoside Versus Synthetic Antioxidants

For Researchers, Scientists, and Drug Development Professionals In the continuous search for potent and safe antioxidant compounds, attention has increasingly turned towards natural sources. This guide provides an in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent and safe antioxidant compounds, attention has increasingly turned towards natural sources. This guide provides an in-depth technical comparison of the efficacy of loquatoside, a flavonoid glycoside found in the leaves of the loquat tree (Eriobotrya japonica), against commonly used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is grounded in experimental data from in vitro assays and explores the mechanistic underpinnings of their antioxidant action, offering a valuable resource for researchers in drug development and related scientific fields.

Introduction: The Antioxidant Landscape

Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. While synthetic antioxidants have been widely used in the food, pharmaceutical, and cosmetic industries, concerns about their potential health risks have spurred interest in natural alternatives.[1] Loquatoside, a flavonoid, belongs to a class of plant secondary metabolites known for their significant antioxidant properties.[2]

Chemical Structures:

  • Loquatoside: C₂₀H₂₂O₁₁

    • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

  • Butylated Hydroxytoluene (BHT): C₁₅H₂₄O

    • IUPAC Name: 2,6-di-tert-butyl-4-methylphenol

  • Butylated Hydroxyanisole (BHA): C₁₁H₁₆O₂

    • IUPAC Name: 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol (a mixture of isomers)

  • Trolox: C₁₄H₁₈O₄

    • IUPAC Name: 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

Comparative Analysis of In Vitro Antioxidant Efficacy

The antioxidant efficacy of a compound is typically evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity.[3]

While direct comparative studies of isolated loquatoside against BHT, BHA, and Trolox are limited, data from studies on loquat extracts and individual synthetic antioxidants provide a basis for an initial assessment. It's important to note that the antioxidant activity of an extract is the result of the synergistic effects of all its components, and the activity of isolated loquatoside may differ.

Table 1: Comparative In Vitro Antioxidant Activity (IC50 Values in µg/mL)

AntioxidantDPPH Assay (IC50 µg/mL)ABTS Assay (IC50 µg/mL)FRAP Assay (µM Fe(II)/g)
Loquatoside (in Loquat Extracts) Data for isolated compound is limited. Extracts show variable but significant activity.[4][5]Data for isolated compound is limited. Extracts show potent activity.[6]Data for isolated compound is limited. Extracts demonstrate strong reducing power.[6]
BHT 202.35[7]Moderate activity reported.[8]8666 ± 7.22
BHA 112.05[7]Stronger than BHT.[8]8333 ± 7.44
Trolox ~4-5[6][9]~2.34[6]Used as a standard for comparison.

Note: The IC50 values for synthetic antioxidants can vary between studies due to different experimental conditions. The data for loquat extracts indicates the presence of potent antioxidant compounds, including loquatoside.

Mechanistic Insights: How They Work

The antioxidant activity of both loquatoside and synthetic phenolic antioxidants is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.

The Nrf2-ARE Signaling Pathway: A Key Cellular Defense Mechanism

Beyond direct radical scavenging, a crucial aspect of antioxidant efficacy is the ability to upregulate the body's endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a master regulator of this process.[10]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[11] This leads to an increased production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[12]

Many natural compounds, particularly flavonoids, have been shown to activate the Nrf2 pathway, thereby providing indirect and long-lasting antioxidant effects.[13] While direct evidence for loquatoside's activation of the Nrf2 pathway is still emerging, studies on loquat extracts have demonstrated their ability to protect cells from oxidative stress, suggesting a potential role for Nrf2 activation.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Loquatoside Loquatoside / Oxidative Stress Loquatoside->Keap1 Induces Conformational Change Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL) ARE->Genes Transcription mRNA mRNA Genes->mRNA Proteins Protective Proteins mRNA->Proteins Translation

Figure 1: Simplified diagram of the Nrf2-ARE signaling pathway activation.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for the key in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[14]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare stock solutions of loquatoside, BHT, BHA, and Trolox in a suitable solvent (e.g., methanol).

    • Create a series of dilutions for each test compound to determine the IC50 value.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various concentrations of the test compounds or a solvent control to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution without antioxidant) and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[6]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the various concentrations of the test compounds or a solvent control.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[15]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compounds, a standard (e.g., FeSO₄), or a blank.

    • Incubate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using a known concentration of FeSO₄.

    • The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Model

While in vitro chemical assays provide valuable initial screening data, they do not fully reflect the complex biological environment. The Cellular Antioxidant Activity (CAA) assay offers a more physiologically relevant measure by assessing the antioxidant capacity of a compound within a cellular system.[16][17] This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.[18][19]

The CAA assay typically uses a cell line, such as HepG2 human liver cancer cells, which are pre-loaded with a fluorescent probe (DCFH-DA). When the cells are exposed to a free radical generator, the probe is oxidized and becomes fluorescent. The ability of an antioxidant to inhibit this fluorescence is a measure of its cellular antioxidant activity.[16] Studies on loquat extracts have shown protective effects against intracellular reactive oxygen species, indicating their potential for high cellular antioxidant activity.[1][2]

CAA_Workflow start Start: Seed HepG2 cells in a 96-well plate incubate1 Incubate for 24h until confluent start->incubate1 wash1 Wash cells with PBS incubate1->wash1 add_probe Add DCFH-DA probe and test compound (Loquatoside or Synthetic Antioxidant) wash1->add_probe incubate2 Incubate for 1h at 37°C add_probe->incubate2 wash2 Wash cells to remove excess probe and compound incubate2->wash2 add_radical Add free radical generator (e.g., AAPH) wash2->add_radical measure Measure fluorescence kinetically over 1h add_radical->measure analyze Calculate Area Under the Curve (AUC) and determine CAA value measure->analyze

Figure 2: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

Future research should focus on:

  • Direct comparative studies: Evaluating the antioxidant activity of isolated loquatoside against BHT, BHA, and Trolox using standardized in vitro assays.

  • Cellular antioxidant activity: Quantifying the CAA of loquatoside to understand its efficacy in a biological context.

  • Nrf2 activation: Investigating the specific molecular mechanisms by which loquatoside may activate the Nrf2-ARE pathway.

Such studies will be instrumental in validating the use of loquatoside as a potent and safe natural antioxidant for applications in the pharmaceutical, nutraceutical, and food industries.

References

  • Comparative study of antioxidant properties and cytoprotective activity of flavonoids. PubMed, National Center for Biotechnology Information. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PMC, National Center for Biotechnology Information. [Link]

  • Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed, National Center for Biotechnology Information. [Link]

  • Assessing the Antioxidant, Hepatoprotective, and Iron-Chelating Potential of Perilla frutescens Seed. MDPI. [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PMC, National Center for Biotechnology Information. [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PMC, National Center for Biotechnology Information. [Link]

  • Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review. PMC, National Center for Biotechnology Information. [Link]

  • Assay Dilution Factors Confound Measures of Total Antioxidant Capacity in Polyphenol-Rich Juices. PMC, National Center for Biotechnology Information. [Link]

  • Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. MDPI. [Link]

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]

  • (PDF) Antioxidant capacity and antimicrobial activity of loquat (Eriobotrya japonica) extracts from Tenango del Valle, State of Mexico. ResearchGate. [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]

  • Cellular antioxidant activity (caa) assay.
  • Antioxidant and anti-inflammatory activities of loquat (Eriobotrya japonica) tea. Functional Foods in Health and Disease. [Link]

  • Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. PubMed, National Center for Biotechnology Information. [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. MDPI. [Link]

  • Antioxidant capacity and antimicrobial activity of loquat (Eriobotrya japonica) extracts from Tenango del Valle, State. Food Science and Technology. [Link]

  • COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL. Hrčak. [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry. [Link]

  • Total antioxidant power and free radical scavenging capacity of some medicinal plants. Journal of Medicinal Plants Research. [Link]

  • Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress. PubMed, National Center for Biotechnology Information. [Link]

Sources

Comparative

Validating the α-Glucosidase Inhibitory Potential of Loquatoside: A Technical Comparison Guide

Executive Summary The management of postprandial hyperglycemia is a critical vector in type 2 diabetes mellitus (T2DM) therapeutics. While synthetic α-glucosidase inhibitors like Acarbose and Miglitol are clinical mainst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of postprandial hyperglycemia is a critical vector in type 2 diabetes mellitus (T2DM) therapeutics. While synthetic α-glucosidase inhibitors like Acarbose and Miglitol are clinical mainstays, their competitive inhibition mechanisms often lead to undigested carbohydrates reaching the colon, causing severe gastrointestinal distress. Loquatoside (CAS# 74046-15-4, C20​H22​O11​ ), a specialized flavonoid-3-O-glycoside isolated from the leaves and fruits of Eriobotrya japonica (loquat)[1], has emerged as a high-potential, non-competitive alternative.

This guide provides an objective, data-driven comparison of Loquatoside and related E. japonica flavonoids against standard pharmacological alternatives, equipping drug development professionals with validated methodologies for enzyme kinetic profiling and molecular docking.

Mechanistic Causality: Why Loquatoside Outperforms

To understand the therapeutic advantage of Loquatoside, we must examine the causality of enzyme-inhibitor interactions. α-Glucosidase is a brush-border enzyme responsible for hydrolyzing terminal, non-reducing 1,4-linked α-D-glucose residues from complex carbohydrates.

Acarbose operates via reversible competitive inhibition , directly competing with carbohydrates for the enzyme's active site. This requires high systemic dosing to maintain efficacy, directly correlating with adverse GI effects. Conversely, Loquatoside and its coumaroyl flavonoid derivatives exhibit reversible non-competitive inhibition [2]. They bind to allosteric sites on the enzyme, inducing a conformational change that reduces the catalytic efficiency ( Vmax​ ) without affecting substrate binding affinity ( Km​ ). This allosteric modulation allows for effective glycemic control at lower physiological concentrations[3].

G ComplexCarbs Complex Carbohydrates AlphaGlucosidase α-Glucosidase Enzyme (Brush Border) ComplexCarbs->AlphaGlucosidase Hydrolysis Glucose Free Glucose AlphaGlucosidase->Glucose Catalysis BloodStream Bloodstream Absorption (Hyperglycemia) Glucose->BloodStream Absorption Loquatoside Loquatoside / Flavonoids Loquatoside->AlphaGlucosidase Non-competitive Inhibition GlycemicControl Postprandial Glycemic Control Loquatoside->GlycemicControl Promotes Acarbose Acarbose (Standard) Acarbose->AlphaGlucosidase Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by Loquatoside vs Acarbose in glycemic control.

Comparative Performance Data

Recent phytochemical profiling of Eriobotrya japonica extracts demonstrates that its purified flavonoid fractions (of which Loquatoside is a key constituent) possess potent anti-diabetic properties[4]. Below is a synthesized comparison of the inhibitory kinetics between E. japonica flavonoids and Acarbose.

Table 1: Kinetic & Efficacy Comparison Profile
ParameterE. japonica Flavonoids (incl. Loquatoside)Acarbose (Clinical Standard)
Inhibition Type Reversible, Non-competitive[2]Reversible, Competitive
Crude Extract IC50​ 39.81±0.74μg/mL [5] 37.15±0.33μg/mL [6]
Purified Fraction IC50​ 0.017±0.003μg/mL [2]N/A (Synthetic Monotherapy)
Enzyme Binding Site Allosteric Site (Hydrogen bonding)[4]Catalytic Active Site
Effect on Vmax​ & Km​ Decreases Vmax​ , Km​ unchanged Vmax​ unchanged, Increases Km​
GI Side Effect Profile Low (Modulates rather than blocks entirely)High (Flatulence, diarrhea)
Secondary Benefits High DPPH radical scavenging (Antioxidant)[3]None

Data Interpretation: While the crude aqueous extract of E. japonica shows an IC50​ nearly equivalent to Acarbose (~39.8 μ g/mL vs ~37.1 μ g/mL)[5], the isolated total flavonoid fractions exhibit profound potency, achieving IC50​ values as low as 0.017 μ g/mL[2]. This validates the targeted extraction and isolation of Loquatoside for high-throughput drug development.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail a self-validating system for assessing Loquatoside's efficacy. The use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate allows for precise colorimetric quantification.

Workflow Prep 1. Sample Prep (Loquatoside & Acarbose) Enzyme 2. Enzyme Incubation (37°C, pH 6.8 buffer) Prep->Enzyme Substrate 3. Add pNPG Substrate (Initiate Hydrolysis) Enzyme->Substrate Stop 4. Add Na2CO3 (Stop Reaction & Colorize) Substrate->Stop 15 min at 37°C Absorbance 5. Microplate Reader (Absorbance at 405 nm) Stop->Absorbance Analysis 6. Kinetic Analysis (Lineweaver-Burk Plot) Absorbance->Analysis

Caption: Step-by-step in vitro α-glucosidase inhibition and kinetic assay workflow.

Protocol A: In Vitro α-Glucosidase Inhibition Assay

Causality Check: This assay relies on the enzyme cleaving pNPG to release p-nitrophenol. Adding Na2​CO3​ serves a dual purpose: it shifts the pH to highly alkaline (denaturing the enzyme to stop the reaction) and ionizes p-nitrophenol into the p-nitrophenolate ion, which absorbs strongly at 405 nm.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase (Saccharomyces cerevisiae) in the buffer to a concentration of 0.5 U/mL. Prepare 5 mM pNPG in the same buffer.

  • Sample Dilution: Prepare serial dilutions of Loquatoside (e.g., 0.005 to 50 μ g/mL) and Acarbose in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, mix 20 μ L of the enzyme solution with 10 μ L of the Loquatoside sample. Incubate at 37°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 μ L of 5 mM pNPG to each well. Incubate the microplate at 37°C for exactly 15 minutes.

  • Termination: Add 50 μ L of 0.2 M Na2​CO3​ to all wells to stop the reaction.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Inhibition (%)=[Acontrol​(Acontrol​−Asample​)​]×100

Protocol B: Enzyme Kinetics & Lineweaver-Burk Plotting

To validate the non-competitive nature of Loquatoside[2]:

  • Run Protocol A using fixed concentrations of Loquatoside (e.g., 0, IC25​ , IC50​ ).

  • For each inhibitor concentration, vary the substrate (pNPG) concentration (e.g., 0.5, 1.0, 2.5, 5.0 mM).

  • Measure the initial velocity ( v ) of the reaction (absorbance change per minute before the reaction plateaus).

  • Plot 1/v (y-axis) against 1/[S] (x-axis).

  • Validation Metric: If the lines converge on the x-axis (same −1/Km​ ) but have different y-intercepts ( 1/Vmax​ ), the inhibition is strictly non-competitive.

Protocol C: Molecular Docking Validation

To ground the in vitro results, molecular docking simulates the binding affinity.

  • Obtain the 3D crystal structure of α-glucosidase (e.g., PDB ID: 3A4A) and prepare it by removing water molecules and adding polar hydrogens.

  • Generate the 3D conformer of Loquatoside (CAS# 74046-15-4)[1].

  • Utilize AutoDock Vina to target the allosteric pockets identified in E. japonica coumaroyl flavonoid studies[3].

  • Analyze the binding energy ( ΔG in kcal/mol) and map the hydrogen bonds formed with allosteric residues (distinct from catalytic residues Asp215, Glu277, Asp352).

Conclusion

Loquatoside and its parent flavonoid fractions from Eriobotrya japonica represent a highly viable, scientifically validated alternative to Acarbose. By shifting the mechanism from competitive active-site blocking to allosteric non-competitive modulation, Loquatoside achieves comparable or superior IC50​ metrics while theoretically mitigating the gastrointestinal distress associated with standard therapies.

References

  • MDPI. "Structural Diversity and Anti-Diabetic Potential of Flavonoids and Phenolic Compounds in Eriobotrya japonica Leaves". Molecules, 2025. Available at:[Link]

  • CABI Digital Library. "Screening of effective fraction from Eriobotrya japonica (Thunb.) Lindl with inhibiting activity against α-glucosidase and α-amylase and its inhibition kinetics." Food and Fermentation Industries, 2023. Available at:[Link]

  • PMC. "Investigating of the Phytoconstituents, Anti‐α‐Glucosidase, Antilipase, Anti‐α‐Amylase, and DPPH Radical Scavenging Activities of Extracts From Eriobotrya japonica". National Center for Biotechnology Information, 2025. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Loquatoside: A Guide to Safe Disposal in a Research Environment

For the modern researcher, rigorous scientific inquiry and a steadfast commitment to safety are two sides of the same coin. This guide provides a detailed protocol for the proper disposal of Loquatoside, a flavonoid-3-o-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, rigorous scientific inquiry and a steadfast commitment to safety are two sides of the same coin. This guide provides a detailed protocol for the proper disposal of Loquatoside, a flavonoid-3-o-glycoside, ensuring the safety of laboratory personnel and the preservation of our environment. As the toxicological properties of Loquatoside have not been thoroughly investigated, this guide adopts a precautionary principle, treating the compound as potentially hazardous to ensure the highest standard of safety.[1]

Hazard Assessment and the Precautionary Principle

Core Principles of Loquatoside Waste Management

The disposal of any laboratory chemical is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] The following principles form the foundation of a compliant and safe disposal plan for Loquatoside waste.

Waste Minimization

Before beginning any experiment, consider strategies to reduce the volume of Loquatoside waste generated. This can include reducing the scale of operations and reusing surplus materials where appropriate and scientifically sound.[8]

Segregation is Key

Loquatoside waste must be segregated from non-hazardous laboratory trash.[8] Furthermore, it should be separated from other chemical waste streams unless they are known to be compatible.[9][10] Mixing incompatible chemicals can lead to dangerous reactions.

Proper Labeling and Containment

All containers for Loquatoside waste must be clearly labeled as "Hazardous Waste" and include the full chemical name "Loquatoside".[9][11] The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[9][11]

Step-by-Step Disposal Procedures

The following protocols provide specific guidance for different forms of Loquatoside waste.

Solid Loquatoside Waste (Pure compound, contaminated labware)
  • Container Selection: Use a rigid, leak-proof container with a secure lid. For items with the potential to puncture, such as contaminated needles or broken glassware, a designated sharps container is mandatory.[8]

  • Waste Collection:

    • Place all solid Loquatoside waste, including contaminated gloves, weigh boats, and pipette tips, into the designated hazardous waste container.

    • For grossly contaminated labware, attempt to decontaminate it if possible before disposal.[12] If not, it must be disposed of as hazardous waste.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Loquatoside" and an estimated percentage of the contents.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[9][10]

  • Disposal Request: Once the container is 90% full, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EH&S) office.[9]

Liquid Loquatoside Waste (Solutions, experimental residues)
  • Container Selection: Use a leak-proof container made of a material compatible with the solvent used for the Loquatoside solution. For example, avoid storing acidic solutions in metal containers.[7]

  • Waste Collection:

    • Carefully pour all liquid waste containing Loquatoside into the designated hazardous waste container.

    • Do not fill the container beyond 90% capacity to allow for expansion.[7]

    • Never dispose of Loquatoside solutions down the sink.[13]

  • Neutralization (Aqueous Solutions Only):

    • While corrosivity is a characteristic that can sometimes be treated in the lab, given the unknown nature of Loquatoside, it is recommended to dispose of all solutions through EH&S without attempting neutralization.[14]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all constituents (e.g., "Loquatoside in Ethanol"), and their approximate percentages.[9]

  • Storage: Keep the container sealed and stored in a secondary containment bin within a well-ventilated area, such as a chemical fume hood.[15]

  • Disposal Request: Arrange for pickup by your institution's EH&S department when the container is nearing capacity.

Data and Protocol Summary

Waste TypeContainerKey Disposal Steps
Solid Loquatoside Rigid, leak-proof, labeled hazardous waste container.Segregate from other waste, keep container sealed, request EH&S pickup.
Contaminated Sharps Designated, puncture-resistant sharps container.Immediately place in container after use, do not recap needles, request EH&S pickup.
Liquid Loquatoside Solutions Compatible, leak-proof, labeled hazardous waste container.Do not dispose down the drain, keep container sealed in secondary containment, request EH&S pickup.
Empty Loquatoside Containers Original container.Triple rinse with a suitable solvent, deface the original label, and dispose of the container according to institutional guidelines for empty chemical containers.[10] The rinsate must be collected as hazardous waste.

Loquatoside Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Loquatoside waste in a laboratory setting.

Loquatoside_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposal Final Disposal Waste Loquatoside Waste Generated IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? Waste->IsLiquid If not solid IsSharp Is it a contaminated sharp? IsSolid->IsSharp Yes SolidContainer Place in a labeled, rigid hazardous waste container. IsSolid->SolidContainer No LiquidContainer Place in a labeled, compatible liquid waste container. IsLiquid->LiquidContainer Yes SharpsContainer Place in a designated sharps container. IsSharp->SharpsContainer EHSPickup Arrange for pickup by Environmental Health & Safety (EH&S). SolidContainer->EHSPickup LiquidContainer->EHSPickup SharpsContainer->EHSPickup caption Figure 1. Decision workflow for Loquatoside waste disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loquatoside
Reactant of Route 2
Loquatoside
© Copyright 2026 BenchChem. All Rights Reserved.